(E/Z)-SU9516
Beschreibung
Eigenschaften
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKRWAIZMBVCU-WCIBSUBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020706 | |
| Record name | SU 9516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377090-84-1 | |
| Record name | SU 9516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU-9516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (E/Z)-SU9516 in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of (E/Z)-SU9516, a 3-substituted indolinone, in the context of colon cancer. The document details the compound's primary targets, downstream signaling effects, and its impact on cell fate, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of cyclin-dependent kinase 2 (cdk2).[1][2][3][4] Its primary mechanism involves binding to the ATP-binding pocket of cdk2, thereby preventing the phosphorylation of key substrates essential for cell cycle progression.[1] This inhibition triggers a cascade of events culminating in cell cycle arrest and apoptosis in colon carcinoma cells.[1][3][4][5]
The key molecular events following SU9516 treatment in colon cancer cells are:
-
Inhibition of Cdk2 Kinase Activity: SU9516 directly inhibits the enzymatic activity of cdk2, a critical regulator of the G1/S phase transition of the cell cycle.[1][3]
-
Reduced Phosphorylation of Retinoblastoma Protein (pRb): As a direct consequence of cdk2 inhibition, the phosphorylation of the retinoblastoma protein (pRb) is significantly decreased.[1][3][4] This leads to a time-dependent reduction in phosphorylated pRb, ranging from 4-64%.[3][4]
-
Sequestration of E2F Transcription Factors: Hypophosphorylated pRb remains bound to the E2F family of transcription factors. This prevents the release of active E2F, which is necessary for the transcription of genes required for S-phase entry and DNA replication.[6] SU9516 treatment promotes the formation of high molecular weight complexes containing E2F, pRb, p107, p130, DP-1, and cyclins A and E.[6]
-
Cell Cycle Arrest: The inhibition of the cdk2/pRb/E2F pathway leads to cell cycle arrest, either at the G0/G1 or G2/M phase, depending on the specific colon cancer cell line and experimental conditions.[1][3][4]
-
Induction of Apoptosis: Prolonged cell cycle arrest and deregulation of cell cycle checkpoints ultimately trigger programmed cell death, or apoptosis.[1][5] This is evidenced by a significant increase in the sub-G0/G1 cell population and the activation of effector caspases, such as caspase-3.[1][2][5]
-
Down-regulation of Cyclin D1 and Cdk2: In some colon cancer cell lines, treatment with SU9516 has been shown to decrease the protein levels of both cyclin D1 and cdk2 by 10-60% after 24 hours.[6]
-
Modulation of Mcl-1 Expression: In certain contexts, such as in Caco-2 colon cancer cells, SU9516 can decrease the expression of the anti-apoptotic protein Mcl-1, thereby increasing the sensitivity of these cells to other apoptotic inducers like BH3 mimetics.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of SU9516.
Table 1: In Vitro Kinase Inhibitory Activity of SU9516
| Target Kinase | IC50 (nM) |
| cdk2 | 22 |
| cdk1 | 40 |
| cdk4 | 200 |
| PKC | >10,000 |
| p38 | >10,000 |
| PDGFr | 18,000 |
| EGFR | >100,000 |
Data sourced from MedChemExpress and TargetMol product information.[2]
Table 2: Apoptotic Effects of SU9516 on Colon Cancer Cell Lines
| Cell Line | Treatment | Time Point (hours) | Metric | Result |
| RKO | 5 µM SU9516 | 24 | Fold Increase in Sub-G0/G1 Population | 20.7-fold increase over control |
| RKO | 5 µM SU9516 | 48 | Fold Increase in Sub-G0/G1 Population | 15.1-fold increase over control |
| RKO | 5 µM SU9516 | 72 | Fold Increase in Sub-G0/G1 Population | 14.6-fold increase over control |
| RKO | 5 µM and 10 µM SU9516 | 24 | % Active Caspase-3 Positive Cells | 26% (dose-dependent increase) |
| RKO | 5 µM and 10 µM SU9516 | 48 | % Active Caspase-3 Positive Cells | 52% (dose-dependent increase) |
| SW480 | 5 µM and 10 µM SU9516 | 24 | % Active Caspase-3 Positive Cells | 9% (dose-dependent increase) |
| SW480 | 5 µM and 10 µM SU9516 | 72 | % Active Caspase-3 Positive Cells | 26% (dose-dependent increase) |
Data extracted from Lane et al., 2001, Cancer Research.[1][5]
Visualized Signaling Pathway and Experimental Workflow
Signaling Pathway of SU9516 in Colon Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 inhibitor SU9516 increases sensitivity of colorectal carcinoma cells Caco-2 but not HT29 to BH3 mimetic ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-SU9516: A Technical Guide to its Discovery and History as a CDK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SU9516 is a synthetic, 3-substituted indolinone compound initially identified as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Discovered through high-throughput screening, it demonstrated significant potential as an antineoplastic agent by inducing cell cycle arrest and apoptosis in cancer cell lines. Mechanistically, SU9516 acts as an ATP-competitive inhibitor of CDK2, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb) and thereby blocking cell cycle progression. While its development as a cancer therapeutic did not advance to clinical trials, later research has unveiled novel mechanisms of action, including the inhibition of other kinase pathways like p65-NF-κB and SPAK/OSR1, leading to its investigation for new therapeutic applications such as Duchenne muscular dystrophy (DMD). This document provides a comprehensive overview of the discovery, mechanism of action, key experimental data, and protocols related to SU9516.
Discovery and History
SU9516 was identified via high-throughput screening of a chemical library for inhibitors of CDK2 activity. As a member of the indolinone class of compounds, it showed promising selectivity for CDK2 over other kinases. Early studies, particularly one published in 2001, established its role in inducing apoptosis in colon carcinoma cells, highlighting its potential as a cancer therapy. Subsequent research further characterized its kinetic properties and determined the crystal structure of SU9516 in a complex with CDK2, providing a structural basis for its inhibitory activity. Although it showed efficacy in preclinical models, its progression was hampered by factors including off-target effects. More recently, a cell-based screen for α7 integrin transcriptional enhancers unexpectedly re-identified SU9516, opening a new avenue of research for its use in treating DMD.
The compound is chemically known as 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one. The "(Z)" designation refers to the stereochemistry around the exocyclic double bond. The term (E/Z)-SU9516 acknowledges the existence of its geometric isomer, though the Z-isomer is the predominantly studied and active form against CDKs.
Mechanism of Action
SU9516's principal mechanism of action is the inhibition of the cyclin-CDK complex, primarily CDK2/cyclin E and CDK2/cyclin A. Progression through the G1/S phase of the cell cycle is critically dependent on the phosphorylation of the retinoblastoma protein (pRb) by these complexes. Phosphorylation of pRb causes it to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for S-phase entry.
SU9516 is an ATP-competitive inhibitor, binding to the ATP pocket of CDK2 and preventing the transfer of phosphate to its substrates. This inhibition leads to:
-
Reduced pRb Phosphorylation: SU9516 treatment results in a time-dependent decrease in the phosphorylation of pRb.
-
E2F Sequestration: Hypophosphorylated pRb remains bound to E2F, repressing the transcription of S-phase genes. SU9516 promotes the accumulation of high molecular weight pRb/E2F complexes.
-
Cell Cycle Arrest: The blockage of E2F activity leads to cell cycle arrest, typically at the G0/G1 or G2/M transition, depending on the cell line.
-
Induction of Apoptosis: Prolonged cell cycle arrest by SU9516 triggers programmed cell death (apoptosis), marked by an increase in caspase-3 activation.
While highly potent against CDK2, SU9516 is not entirely specific and inhibits other kinases, albeit with lower potency. More recent studies have identified novel signaling pathways affected by SU9516, particularly relevant to its potential use in Duchenne muscular dystrophy.
-
SPAK/OSR1 Kinase Pathway: SU9516 was found to be a potent inhibitor of Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Inhibition of this pathway leads to an increase in the expression of α7β1 integrin, a protein that can ameliorate pathology in DMD.
-
p65-NF-κB Signaling: The compound also inhibits the pro-inflammatory p65-NF-κB signaling pathway. Chronic inflammation is a key driver of muscle degradation in DMD, and inhibition of this pathway contributes to the therapeutic effects observed in mouse models of the disease.
Data Presentation
The inhibitory activity of SU9516 has been quantified against a panel of kinases. The data clearly shows a preference for cyclin-dependent kinases, particularly CDK2.
| Kinase Target | Assay Type | Value (µM) | Fold Selectivity (vs CDK2) | Reference(s) |
| CDK2 | IC₅₀ | 0.022 | 1x | |
| CDK2/cyclin A | Kᵢ | 0.031 | - | |
| CDK1 | IC₅₀ | 0.04 | 1.8x | |
| CDK4 | IC₅₀ | 0.2 | 9x | |
| CDK5 | - | Similar to CDK2 | ~1x | |
| PKC | IC₅₀ | >10.0 | >450x | |
| p38 | IC₅₀ | >10.0 | >450x | |
| PDGFr | IC₅₀ | 18.0 | ~818x | |
| EGFR | IC₅₀ | >100.0 | >4500x |
IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.
SU9516 demonstrates potent effects on cell physiology, leading to reduced viability and the induction of apoptosis.
| Cell Line | Assay | Concentration | Duration | Effect | Reference(s) |
| RKO | pRb Phosphorylation | 5 µM | 24-72 h | 4–52% decrease | |
| SW480 | pRb Phosphorylation | 5 µM | 24-72 h | 27–64% decrease | |
| RKO | Caspase-3 Activation | 5 µM | 24-48 h | 26-52% increase | |
| SW480 | Caspase-3 Activation | 5 µM | 24-72 h | 9-26% increase | |
| HT-29 | E2F Complex Formation | 5 µM | 24-48 h | Enhanced pRb/E2F complexes |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on methods cited in the literature for the characterization of SU9516.
This assay measures the ability of SU9516 to inhibit the phosphorylation of a substrate by a specific kinase.
-
Objective: To determine the IC₅₀ of SU9516 for CDK2 and CDK4.
-
Materials:
-
Recombinant purified CDK2/cyclin E and CDK4/cyclin D1 enzymes.
-
Substrates: Histone H1 (for CDK2) or GST-Rb (for CDK4).
-
[γ-³³P]ATP.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol.
-
SU9516 serially diluted in DMSO.
-
P30 phosphocellulose filter mats and 1% phosphoric acid.
-
-
Procedure:
-
Kinase reactions are set up in a 96-well plate. Each well contains the assay buffer, substrate (e.g., 2 µg Histone H1), and a specific concentration of SU9516.
-
The reaction is initiated by adding the enzyme (e.g., 6 ng CDK2) and [γ-³³P]ATP (final concentration ~10 µM).
-
The plate is incubated for 1 hour at room temperature.
-
The reaction is stopped by adding 10% phosphoric acid.
-
A 25 µL aliquot of the reaction mixture is transferred to a P30 phosphocellulose filter mat.
-
The filter mat is washed three times with 1% phosphoric acid to remove unincorporated ATP, then air-dried.
-
Radioactivity incorporated into the substrate (trapped on the filter) is quantified using a liquid scintillation counter.
-
Data is plotted as percent inhibition versus log[SU9516], and the IC₅₀ is calculated using a non-linear regression curve fit.
-
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure drug-induced cytotoxicity.
-
Objective: To assess the effect of SU9516 on the proliferation of cancer cell lines.
-
Materials:
-
RKO or SW480 cells.
-
Complete cell culture media.
-
SU9516.
-
10% Trichloroacetic acid (TCA), 0.4% SRB in 1% acetic acid, 10 mM Tris buffer (pH 9).
-
-
Procedure:
-
Cells are seeded in 96-well plates (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.
-
Cells are treated with a range of SU9516 concentrations (e.g., 0.05 µM to 50 µM) for 24 hours.
-
After treatment, the drug-containing media is removed, cells are washed with PBS, and fresh media is added.
-
At desired time points (e.g., 0, 4, and 7 days post-treatment), cells are fixed by adding cold 10% TCA for 1 hour at 4°C.
-
Plates are washed with water and air-dried.
-
Fixed cells are stained with 0.4% SRB solution for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
Bound dye is solubilized with 10 mM Tris buffer.
-
The absorbance is read on a microplate reader at 595 nm. The absorbance is proportional to the total cellular protein mass.
-
This method quantifies the percentage of apoptotic cells by measuring DNA content.
-
Objective: To determine if SU9516 induces apoptosis.
-
Materials:
-
RKO or SW480 cells.
-
SU9516.
-
Propidium Iodide (PI) staining solution (containing a permeabilizing agent like Triton X-100 and RNase).
-
-
Procedure:
-
Cells are treated with SU9516 (e.g., 5 µM) for various time points (24, 48, 72 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in PI staining solution.
-
Cells are incubated in the dark for 30 minutes.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
Apoptotic cells, which have undergone DNA fragmentation, will appear as a distinct population with sub-diploid DNA content (the "sub-G0/G1" peak). The percentage of cells in this peak is quantified.
-
(E/Z)-SU9516 Isomer Separation and Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU9516 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and exhibiting potential as an anti-cancer agent. As a 3-substituted indolinone, SU9516 exists as geometric (E/Z) isomers, with the (Z)-isomer being the predominantly studied and biologically active form. This technical guide provides an in-depth overview of the separation, characterization, and biological significance of the (E/Z)-SU9516 isomers. It includes detailed methodologies for isomer separation and characterization, a summary of the known biological activities, and a discussion of the relevant signaling pathways.
Introduction
SU9516, chemically known as (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-2,3-dihydro-1H-indol-2-one, is a small molecule inhibitor targeting several key regulators of the cell cycle, primarily CDK1, CDK2, and CDK5.[1][2] Its mode of action involves competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.[3] The synthesis of 3-substituted indolinones like SU9516 often results in a mixture of (E) and (Z) geometric isomers. The spatial arrangement of the substituents around the exocyclic double bond significantly influences the molecule's ability to interact with its biological targets. Therefore, the separation and characterization of these isomers are critical for understanding their structure-activity relationships and for the development of selective therapeutic agents.
While the (Z)-isomer of SU9516 has been extensively studied and characterized, there is a notable lack of publicly available information regarding the specific biological activity of the (E)-isomer. This guide aims to consolidate the existing knowledge on (Z)-SU9516 and provide generalized protocols for the separation and characterization of both isomers based on established methods for analogous compounds.
This compound Isomer Separation
The separation of (E/Z) isomers of 3-substituted indolinones is typically achieved through chromatographic techniques. The choice of method depends on the scale of separation required, from analytical to preparative.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a robust method for isolating pure (E) and (Z) isomers of SU9516 from a crude reaction mixture.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative-scale reverse-phase column (e.g., C18)
Reagents:
-
Crude mixture of this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Additives for mobile phase modification (e.g., formic acid, trifluoroacetic acid)
Methodology:
-
Sample Preparation: Dissolve the crude this compound mixture in a suitable solvent, such as DMSO or the initial mobile phase, to a high concentration.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Gradient Elution: Employ a gradient elution method to effectively separate the two isomers. A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol).
-
Example Gradient: Start with 10% acetonitrile in water (with 0.1% formic acid) and ramp up to 90% acetonitrile over 30-40 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both isomers exhibit strong absorbance (e.g., determined by UV-Vis spectroscopy of the crude mixture).
-
Fraction Collection: Collect the fractions corresponding to the two distinct peaks representing the (E) and (Z) isomers.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fractions under reduced pressure to obtain the isolated isomers.
Isomer Characterization
Once separated, the individual (E) and (Z) isomers of SU9516 must be thoroughly characterized to confirm their identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers based on the chemical shifts of specific protons. For 3-(imidazolylmethylidene)indolin-2-ones, the key diagnostic protons are the vinyl proton and the protons on the aromatic rings.
Methodology:
-
Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra.
-
For 3-substituted indolinones, the vinyl proton of the (Z)-isomer typically resonates at a slightly downfield chemical shift compared to the (E)-isomer due to the deshielding effect of the nearby carbonyl group. Conversely, the ortho-protons of the benzylidene ring in the (E)-isomer are generally more shielded.
-
Nuclear Overhauser Effect (NOE) experiments can provide definitive structural confirmation. An NOE between the vinyl proton and the proton at position 4 of the indolinone ring is characteristic of the (Z)-isomer.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of each isomer. The crystal structure of (Z)-SU9516 in complex with CDK2 has been determined, confirming its binding mode and interactions within the ATP-binding pocket.[3]
Methodology:
-
Grow single crystals of the purified (E) and (Z) isomers from a suitable solvent system.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure to determine the precise atomic coordinates and confirm the geometric configuration.
Quantitative Data Summary
The biological activity of (Z)-SU9516 has been characterized against several cyclin-dependent kinases. Currently, there is no publicly available quantitative data on the biological activity of the (E)-isomer.
| Target Kinase | (Z)-SU9516 IC₅₀ (nM) | Reference |
| CDK1 | 40 | [3] |
| CDK2 | 22 | [3] |
| CDK4 | 200 | [3] |
| CDK5 | Similar potency to CDK2 | [2] |
Table 1: Inhibitory activity of (Z)-SU9516 against various cyclin-dependent kinases.
Signaling Pathways and Biological Activity
(Z)-SU9516 exerts its biological effects by inhibiting CDKs, which are master regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
CDK-Mediated Cell Cycle Regulation
Experimental Workflow for Isomer Analysis
Conclusion
The separation and characterization of the (E/Z) isomers of SU9516 are fundamental to understanding its therapeutic potential. The (Z)-isomer has been identified as the biologically active form, potently inhibiting key CDKs involved in cell cycle progression. While robust methods exist for the separation and structural elucidation of these isomers, a significant knowledge gap remains concerning the biological activity of the (E)-isomer. Further investigation into the comparative pharmacology of both isomers is warranted to fully delineate the structure-activity relationship of SU9516 and to guide the design of next-generation CDK inhibitors with improved selectivity and efficacy.
References
(E/Z)-SU9516: A Potent Modulator of Cell Cycle Progression and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-SU9516, a 3-substituted indolinone, has emerged as a significant small molecule inhibitor with profound effects on fundamental cellular processes. Primarily recognized as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), SU9516 plays a critical role in the regulation of the cell cycle and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailing its impact on key signaling pathways. Furthermore, this document furnishes researchers with detailed experimental protocols for the assessment of SU9516's cellular effects and presents quantitative data in a structured format to facilitate comparative analysis. The intricate signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key drivers of the cell cycle, and their aberrant activity is frequently observed in various malignancies. This compound has been identified as a potent inhibitor of CDKs, with a particular selectivity for CDK2.[1][2] By targeting CDK2, SU9516 effectively halts cell cycle progression and, in many cancer cell lines, triggers programmed cell death, or apoptosis. This dual action makes SU9516 a compound of significant interest in the development of novel anti-cancer therapeutics. This guide will delve into the molecular mechanisms underpinning the bioactivity of SU9516, providing a technical resource for professionals in the field of cancer biology and drug discovery.
Mechanism of Action: Cell Cycle Regulation
SU9516 exerts its primary effect on cell cycle regulation by inhibiting the kinase activity of CDK2.[1][3] CDK2, in complex with its regulatory partner cyclin E or cyclin A, is crucial for the G1/S phase transition. A key substrate of the cyclin E/CDK2 complex is the retinoblastoma protein (pRb).[4]
In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and S-phase entry.[4][5] The phosphorylation of pRb by cyclin/CDK complexes, including cyclin E/CDK2, leads to a conformational change in pRb, causing the release of E2F.[5] Free E2F then activates the transcription of target genes, driving the cell into S phase.
SU9516, by inhibiting CDK2, prevents the hyperphosphorylation of pRb.[2] Consequently, pRb remains in its active, hypophosphorylated state, bound to E2F.[4] This sustained repression of E2F-mediated transcription results in a cell cycle arrest, typically at the G1/S boundary.[2][6] In some cell lines, a G2/M block has also been observed.[2]
Mechanism of Action: Apoptosis Induction
In addition to its cytostatic effects, SU9516 is a potent inducer of apoptosis in various cancer cell lines.[6][7] The apoptotic cascade initiated by SU9516 is multifaceted and involves the intrinsic, or mitochondrial, pathway of apoptosis.
A key event in SU9516-induced apoptosis is the transcriptional downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[7][8] Mcl-1 plays a crucial role in maintaining mitochondrial integrity by sequestering pro-apoptotic proteins like Bak and Bax. The reduction in Mcl-1 levels disrupts this balance, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytoplasm.
Cytochrome c, in the cytosol, binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[6] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
Table 1: Inhibitory Activity of SU9516 against Cyclin-Dependent Kinases
| Kinase | IC₅₀ (nM) | Reference(s) |
| CDK2 | 22 | [3] |
| CDK1 | 40 | [3] |
| CDK4 | 200 | [3] |
Table 2: Cellular Effects of SU9516 Treatment
| Cell Line | Parameter | Effect | Concentration | Time | Reference(s) |
| RKO (colon carcinoma) | pRb Phosphorylation | 4-64% decrease | 5 µM | Time-dependent | [2] |
| RKO (colon carcinoma) | Caspase-3 Activation | 5-84% increase | 5 µM | Time-dependent | [2] |
| RKO (colon carcinoma) | Apoptosis (sub-G0) | 20.7-fold increase over control | 5 µM | 24 h | [6] |
| SW480 (colon carcinoma) | Caspase-3 Activation | 9-26% increase | 5-10 µM | 24-72 h | [6] |
| U937 (leukemia) | Apoptosis Induction | Triggered | ≥5 µM | - | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle after treatment with SU9516.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere overnight. Treat the cells with the desired concentrations of SU9516 and a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvesting: For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Washing: Wash the collected cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. Incubate at -20°C for at least 2 hours (can be stored for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase staining solution.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following SU9516 treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with SU9516 as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).
Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is for the detection and quantification of changes in protein expression levels of key cell cycle and apoptosis regulators following SU9516 treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-pRb, anti-pRb, anti-Mcl-1, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., actin).
Conclusion
This compound is a valuable research tool for investigating the intricate mechanisms of cell cycle control and apoptosis. Its potent and selective inhibition of CDK2 provides a specific means to probe the pRb-E2F pathway and its downstream consequences. The induction of apoptosis through the downregulation of Mcl-1 highlights a critical link between cell cycle machinery and the intrinsic apoptotic pathway. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of SU9516 and other CDK inhibitors in oncology and related fields. As our understanding of these fundamental cellular processes deepens, targeted therapies like SU9516 hold the promise of more effective and less toxic treatments for cancer and other proliferative disorders.
References
- 1. [PDF] A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy. [rarediseasesjournal.com]
(E/Z)-SU9516 Kinase Selectivity Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of (E/Z)-SU9516, a potent cyclin-dependent kinase (CDK) inhibitor. The document details its inhibitory activity against a range of kinases, presents experimental protocols for assessing its potency, and illustrates its impact on key signaling pathways.
Kinase Selectivity and Potency
This compound is a 3-substituted indolinone that demonstrates potent, ATP-competitive inhibition of several cyclin-dependent kinases. Its primary target is CDK2, with reported IC50 values in the low nanomolar range. The compound also exhibits inhibitory activity against other CDKs, albeit at lower potencies. Recent studies have expanded its known target profile to include other kinase families, notably the STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and the oxidative stress response 1 (OSR1) kinase.
Quantitative Kinase Inhibition Data
The inhibitory activity of SU9516 has been characterized against various kinases. The following table summarizes the reported IC50 values.
| Kinase Target | IC50 (nM) | Notes |
| CDK2/cyclin A | 22 | Potent inhibition.[1][2][3] |
| CDK1/cyclin B | 40 | Potent inhibition.[1][2][3] |
| CDK4/cyclin D1 | 200 | Moderate inhibition.[1][2][3] |
| CDK5 | >60% inhibition at 1 µM | Data from KiNativ in situ profiling. |
| SPAK/OSR1 | ~80% inhibition at 100 nM | Data from KiNativ in situ profiling. |
| TLK2 | 57% inhibition at 500 nM | Tousled-like kinase 2.[4] |
| PKC | >10,000 | Slight activity.[3] |
| p38 | >10,000 | Slight activity.[3] |
| PDGFr | 18,000 | Slight activity.[3] |
| EGFR | >100,000 | Slight activity.[3] |
A broader screening study indicated that SU9516 has a narrow kinome spectrum, with only 10 kinases being inhibited by more than 80% at a concentration of 1 µM.[4] This suggests a degree of selectivity for its primary targets.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the kinase selectivity and potency of this compound.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol describes a non-radioactive, luminescence-based assay for determining the IC50 value of SU9516 against a purified kinase such as CDK2/cyclin A. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., CDK2/CyclinA2)
-
Kinase-specific substrate (e.g., Histone H1)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted SU9516 or DMSO control.[5]
-
Add 2 µl of the kinase-substrate mixture (containing the appropriate concentration of kinase and substrate in Kinase Buffer).
-
Initiate the kinase reaction by adding 2 µl of ATP solution (at a concentration typically near the Km for the specific kinase).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the SU9516 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Workflow for ADP-Glo™ Kinase Assay
References
- 1. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
(E/Z)-SU9516: A Technical Guide to In Vitro and In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo stability of (E/Z)-SU9516, a potent cyclin-dependent kinase 2 (CDK2) inhibitor. This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and illustrates the critical signaling pathways influenced by this compound.
Executive Summary
In Vivo Stability of SU9516
Pharmacokinetic studies in mice have provided initial insights into the in vivo stability and disposition of SU9516.
Quantitative In Vivo Pharmacokinetic Data
A key study investigated the pharmacokinetic profile of SU9516 in CD1 mice following a single oral gavage administration. The results are summarized in the table below.
| Parameter | Value | Species | Dosing | Reference |
| Serum Half-life (t½) | 1.03 hours | CD1 Mice | 10 mg/kg (single oral gavage) | [4] |
This relatively short half-life suggests that SU9516 is cleared rapidly from the systemic circulation in mice. The study also noted that at this dosage, the compound was near its maximum tolerated dose, with observed torpidity in the animals up to 24 hours post-treatment.[4] A longer-term study in mdx mice utilized a lower, well-tolerated dose of 5 mg/kg/day for 7 weeks to assess its therapeutic effects.[4]
In Vitro Stability of this compound
As of the latest literature review, specific quantitative data on the in vitro metabolic stability of this compound from studies using systems such as liver microsomes or hepatocytes could not be identified. Such studies are crucial for determining a compound's intrinsic clearance and predicting its metabolic fate.
In the absence of specific data for this compound, this guide provides a detailed, representative experimental protocol for a standard in vitro metabolic stability assay. This methodology can be adapted to evaluate the stability of this compound and generate the necessary comparative data.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (Adapted from Sarathy et al., 2017)
This protocol outlines the methodology used to determine the in vivo pharmacokinetic profile of SU9516 in mice.[4]
Objective: To determine the serum half-life of SU9516 following oral administration in mice.
Materials:
-
SU9516
-
Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin)
-
CD1 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical instrumentation (e.g., LC-MS/MS) for SU9516 quantification
Procedure:
-
Animal Dosing: CD1 mice are administered a single 10 mg/kg dose of SU9516 via oral gavage. A control group receives the vehicle alone.
-
Sample Collection: Blood samples are collected from a cohort of animals (n=3 per time point) at various time points over a 24-hour period (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Serum is isolated from the collected blood samples by centrifugation. Tissues of interest (e.g., intestine, muscle) may also be harvested.
-
Quantification of SU9516: The concentration of SU9516 in the serum and tissue homogenates is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the serum half-life (t½).
Representative In Vitro Metabolic Stability Assay Protocol
This protocol describes a general procedure for assessing the metabolic stability of a test compound, such as this compound, using liver microsomes.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
This compound
-
Liver microsomes (from relevant species, e.g., human, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile or other suitable quenching solvent containing an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and phosphate buffer in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system to the wells.
-
Time-course Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching of Reaction: At each time point, the reaction in the collected aliquots is stopped by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance are calculated.
Signaling Pathways and Mechanisms of Action
SU9516 exerts its biological effects through the modulation of several key signaling pathways.
Primary Mechanism: CDK2 Inhibition and Cell Cycle Regulation
SU9516 is a potent inhibitor of CDK2, a key regulator of cell cycle progression. By inhibiting CDK2, SU9516 prevents the phosphorylation of the retinoblastoma protein (pRb). This leads to the sequestration of the E2F transcription factor, thereby blocking the G1/S phase transition and inducing cell cycle arrest and apoptosis.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-SU9516: A Technical Guide to its Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-SU9516 is a synthetically derived small molecule belonging to the 3-substituted indolinone class of compounds. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly with selectivity for CDK2, it has been instrumental in cell cycle research and has shown potential in anticancer studies. More recent investigations have revealed a broader bioactivity profile, including unexpected therapeutic potential in models of Duchenne muscular dystrophy. This guide provides a comprehensive overview of the off-target kinase inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways it modulates. Understanding this profile is critical for interpreting experimental results and exploring its full therapeutic and research applications.
Quantitative Kinase Inhibition Profile
SU9516's inhibitory activity extends beyond its primary CDK targets. While a complete public dataset from a comprehensive kinome scan is not available, existing literature provides valuable insights into its selectivity. The following tables summarize the known quantitative inhibition data for this compound against its primary and notable off-target kinases.
Table 1: Primary Cyclin-Dependent Kinase (CDK) Targets
| Kinase Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| CDK2/cyclin A | 22 - 30 | 31 | ATP-competitive |
| CDK1/cyclin B | 40 - 200 | - | ATP-competitive |
| CDK4/cyclin D1 | 200 - 1700 | - | Non-competitive (with respect to ATP) |
| CDK5/p25 | ~22 | - | Not specified |
| CDK9 | 900 | - | Not specified |
Data compiled from multiple sources.[1][2][3]
Table 2: Notable Off-Target Kinase Inhibition
| Kinase Target | % Inhibition | Concentration (µM) |
| TLK2 | 57% | 0.5 |
| FLT3 | Major Off-Target | - |
| TRKC | Major Off-Target | - |
It has also been reported from broader kinase screens that SU9516 inhibits 10 kinases with over 80% inhibition at a concentration of 1 µM.
Experimental Protocols
The following protocols are representative of the methodologies used to determine the kinase inhibition profile of SU9516.
In Vitro CDK Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for measuring the inhibitory activity of SU9516 against CDK enzymes.
1. Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK1/cyclin B, CDK4/cyclin D1)
-
Histone H1 (for CDK1/2) or GST-Rb (for CDK4) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol)
-
This compound stock solution in DMSO
-
96-well polypropylene plates
-
P30 phosphocellulose filter mats
-
10% and 1% phosphoric acid
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase substrate (e.g., 2 µg of Histone H1).
-
Add the diluted SU9516 or DMSO (for control wells).
-
Initiate the reaction by adding the CDK/cyclin enzyme (e.g., 6 ng of CDK2) and [γ-³³P]ATP (final concentration of ~10 µM, 0.2 µCi/well).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer an aliquot of the reaction mixture onto a P30 phosphocellulose filter mat.
-
Wash the filter mat three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the filter mat.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the SU9516 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
KiNativ™ In Situ Kinase Profiling
For a broader, more physiologically relevant assessment of kinase engagement within a cellular context, the KiNativ™ platform can be employed. This method uses acyl-phosphate probes to covalently label the ATP binding site of kinases in cell lysates.
1. Workflow Overview:
-
Culture human cells (e.g., DMD patient myotubes) and treat with varying concentrations of SU9516 or DMSO control.
-
Lyse the cells to obtain the proteome.
-
Treat the lysates with a biotinylated acyl-phosphate nucleotide probe. This probe will covalently label the active site lysine of kinases that are not occupied by SU9516.
-
Digest the proteome with trypsin.
-
Enrich the probe-labeled peptides using streptavidin affinity chromatography.
-
Analyze the enriched peptides by targeted LC-MS/MS to identify and quantify the kinases that were not inhibited by SU9516.
2. Data Analysis:
-
The reduction in the abundance of a kinase's labeled peptide in the SU9516-treated samples compared to the control indicates target engagement and inhibition.
-
This method can provide a broad profile of kinases that directly interact with SU9516 in a complex biological sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by SU9516 and a general workflow for kinase inhibitor profiling.
Inhibition of the p65-NF-κB Pro-Inflammatory Pathway
SU9516 has been shown to inhibit the activation of the p65-NF-κB pathway, which plays a crucial role in inflammation.
Inhibition of the SPAK/OSR1 Signaling Pathway
SU9516 also demonstrates inhibitory action on the Ste20-related proline-alanine-rich kinase (SPAK)/Oxidative Stress-Responsive 1 (OSR1) pathway, which is involved in ion homeostasis.
General Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor like SU9516.
References
- 1. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-SU9516 for Inducing Apoptosis in Leukemia Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-SU9516 is a synthetic indolinone compound that has demonstrated potent pro-apoptotic effects in various cancer cell lines, including leukemia. As a selective inhibitor of cyclin-dependent kinases (CDKs), SU9516 disrupts cell cycle progression and triggers programmed cell death, making it a compound of significant interest for oncology research and drug development. This technical guide provides a comprehensive overview of the mechanisms, protocols, and available data related to the use of this compound for inducing apoptosis in leukemia cell lines.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases, with the highest affinity for CDK2, followed by CDK1 and to a lesser extent, CDK4.[1] This inhibition of CDK activity is central to its anti-proliferative and pro-apoptotic effects.
Inhibition of the CDK/Rb/E2F Pathway
A primary mechanism of action of SU9516 involves the disruption of the retinoblastoma (Rb)/E2F signaling pathway. In normal cell cycle progression, CDKs phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry and cell cycle progression. By inhibiting CDKs, SU9516 prevents the hyperphosphorylation of pRb.[1][2] Hypophosphorylated pRb remains bound to E2F, sequestering it and preventing the transcription of its target genes. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][2]
Downregulation of Mcl-1
A key event in SU9516-induced apoptosis in leukemia cells is the downregulation of the anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1).[3] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins. SU9516 has been shown to decrease the transcription of the MCL-1 gene, leading to a rapid reduction in Mcl-1 protein levels.[3] The loss of Mcl-1 unleashes pro-apoptotic signals, culminating in the activation of the caspase cascade and execution of apoptosis.
Data Presentation
Inhibitory Activity of SU9516 against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK2 | 22 |
| CDK1 | 40 |
| CDK4 | 200 |
Note: Data compiled from multiple sources.[1]
Effects of SU9516 on Leukemia Cell Lines
Specific quantitative data on IC50 values, apoptosis rates, and cell cycle distribution for U937, Jurkat, and HL-60 cell lines treated with this compound are not consistently available in the public domain. The following table presents a qualitative summary based on available literature.
| Cell Line | Effect of SU9516 | Reference |
| U937 | Induces apoptosis, downregulation of Mcl-1 | [3] |
| Jurkat | Induces apoptosis, downregulation of Mcl-1 | [3] |
| HL-60 | Induces apoptosis, downregulation of Mcl-1 | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of SU9516-Induced Apoptosis
Caption: SU9516 inhibits CDKs, leading to cell cycle arrest and Mcl-1 downregulation, ultimately inducing apoptosis.
Experimental Workflow for Assessing SU9516-Induced Apoptosis
Caption: Workflow for evaluating the apoptotic effects of this compound on leukemia cell lines.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: U937 (human monocytic leukemia), Jurkat (human T-cell leukemia), and HL-60 (human promyelocytic leukemia) cells are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
SU9516 Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at a density of 2-5 x 10^5 cells/mL and allow them to acclimate before adding SU9516 at various concentrations for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells: After treatment with SU9516, collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Harvest and Wash: Collect and wash the SU9516-treated cells with PBS as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Mcl-1, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent inducer of apoptosis in leukemia cell lines, acting primarily through the inhibition of CDKs, which leads to cell cycle arrest and downregulation of the anti-apoptotic protein Mcl-1. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of SU9516 in various leukemia models. Further research is warranted to fully elucidate the therapeutic potential of SU9516 and similar CDK inhibitors in the treatment of leukemia.
References
Methodological & Application
Application Notes and Protocols for (E/Z)-SU9516 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-SU9516 is a potent cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant selectivity for CDK2. These application notes provide detailed protocols for the use of this compound in cell culture for studying cell cycle regulation, inducing apoptosis, and assessing cellular responses to CDK inhibition.
Mechanism of Action
This compound is the isomer of SU9516, a small molecule inhibitor that primarily targets the ATP-binding pocket of cyclin-dependent kinases. Its primary targets are CDK2, CDK1, and CDK4. By inhibiting these kinases, this compound disrupts the cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. The inhibition of CDK2 by SU9516 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb).[1][2] This hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression.[3] Furthermore, SU9516 has been shown to down-regulate the anti-apoptotic protein Mcl-1, contributing to its pro-apoptotic effects.[4]
Caption: Signaling pathway of this compound.
Quantitative Data
The inhibitory activity and cellular effects of SU9516 have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Concentrations (IC50) of SU9516 against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK2 | 22 |
| CDK1 | 40 |
| CDK4 | 200 |
Data sourced from MedchemExpress.[4]
Table 2: Effective Concentrations of SU9516 in Various Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect |
| RKO (Colon Carcinoma) | Cell Proliferation | 5 | Inhibition of cell cycle progression |
| SW480 (Colon Carcinoma) | Apoptosis | 5 | Induction of apoptosis |
| HT-29 (Colon Carcinoma) | pRb/E2F Complex | 5 | Enhanced pRb/E2F complex formation |
| Jurkat (T-cell Leukemia) | Chemosensitization | Not specified | Enhanced sensitivity to methotrexate |
| CCRF-CEM (T-cell Leukemia) | Chemosensitization | Not specified | Enhanced sensitivity to methotrexate |
| K562 (Erythroleukemia) | Chemosensitization | Not specified | Enhanced sensitivity to methotrexate |
Data compiled from various sources.[1][3]
Experimental Protocols
The following are detailed protocols for common experiments involving this compound treatment in cell culture.
Caption: General experimental workflow for cell culture treatment.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in cell culture-grade Dimethyl Sulfoxide (DMSO).
-
For example, to prepare 1 ml of a 10 mM stock solution of SU9516 (Molecular Weight: 320.35 g/mol ), dissolve 3.20 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.05 µM to 50 µM).
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Cell Viability/Cytotoxicity Assay (SRB Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µl of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add 50 µl of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Cells of interest treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/ml)
-
Propidium Iodide (PI) staining solution (50 µg/ml in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them. Combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µl of PBS containing 100 µg/ml RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µl of PI staining solution (final concentration 50 µg/ml). Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Key Proteins (pRb, Mcl-1)
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-phospho-pRb, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for (E/Z)-SU9516 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the optimal concentration of (E/Z)-SU9516, a potent cyclin-dependent kinase (CDK) inhibitor, for Western blot analysis. The accompanying protocols offer step-by-step instructions for cell treatment and subsequent protein analysis.
Introduction
This compound is a small molecule inhibitor primarily targeting CDK2, with an IC50 of 22 nM.[1][2][3] It also demonstrates inhibitory activity against CDK1 and CDK4, with IC50 values of 40 nM and 200 nM, respectively.[1][2][3] This compound competitively binds to the ATP binding pocket of CDK1 and CDK2.[4] Due to its role in cell cycle regulation, SU9516 has been investigated for its therapeutic potential in cancer by inducing apoptosis and inhibiting cell proliferation.[4][5] More recently, it has been identified as an enhancer of α7β1 integrin expression, offering potential therapeutic avenues for conditions like Duchenne muscular dystrophy (DMD).[6][7]
Western blotting is a crucial technique to assess the efficacy and mechanism of action of SU9516 by measuring changes in the expression and phosphorylation status of target proteins. Determining the optimal concentration of SU9516 is critical for obtaining reliable and reproducible results.
Mechanism of Action
SU9516 primarily functions as a CDK inhibitor, which leads to cell cycle arrest and apoptosis in cancer cells.[4] Its inhibitory action on CDKs can lead to a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][8] Additionally, SU9516 has been shown to inhibit the p65-NF-κB and Ste20-related proline-alanine-rich kinase (SPAK)/OSR1 signaling pathways.[5][6][7] In the context of DMD, SU9516 treatment has been found to increase the expression of α7B integrin.[6]
Data Presentation: Quantitative Analysis of SU9516 Concentration in Western Blot
The following table summarizes the concentrations of SU9516 used in various studies for Western blot analysis, providing a starting point for optimization in your specific experimental setup.
| Cell Line/Model | SU9516 Concentration | Treatment Duration | Key Findings from Western Blot | Reference |
| Human DMD patient myotubes | 1 µM | Not Specified | ~3-fold inhibition of phosphorylated p65-NF-κB. | [6] |
| C2C12 myotubes | 12 µM | 48 hours | Increased levels of α7B integrin. | [6] |
| Telomerized human DMD patient myotubes | Dose-dependent (range not specified) | Not Specified | Increased levels of α7B integrin. | [6] |
| RKO and SW480 cells | 5 µM | Not Specified | Decreased CDK2-specific phosphorylation of pRb and induced apoptosis. | [1] |
| Human leukemia cell lines (U937) | ≥5 µM | Not Specified | Triggered apoptotic pathways. | [6] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or culture dish to ensure they reach 70-80% confluency at the time of treatment.
-
Preparation of SU9516 Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or as recommended by the supplier.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 12, 20 µM) to determine the optimal concentration for your specific cell line and target protein. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest SU9516 treatment group.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of SU9516 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific cellular process being investigated.
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[9]
-
Add an appropriate volume of cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[10]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[9]
-
-
Washing:
-
Repeat the washing step as described in step 8.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Caption: Signaling pathways affected by SU9516.
Caption: Workflow for determining optimal SU9516 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy. [rarediseasesjournal.com]
- 6. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. bio-rad.com [bio-rad.com]
- 10. addgene.org [addgene.org]
- 11. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for (E/Z)-SU9516 in vivo Dosing and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-SU9516 is a potent, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with additional activity against CDK1 and CDK4.[1][2] As a critical regulator of the G1/S phase transition of the cell cycle, CDK2 is a key target in oncology. SU9516 has demonstrated pro-apoptotic and anti-proliferative effects in vitro, particularly in colon carcinoma cells.[3] More recently, it has been identified as an upregulator of α7β1 integrin, showing therapeutic potential in non-cancer models such as Duchenne muscular dystrophy (DMD).[4][5]
These application notes provide a comprehensive overview of the in vivo use of SU9516 in mouse models, summarizing available dosing and administration data. Detailed protocols for formulation and administration are provided to guide researchers in designing preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for SU9516 from in vivo and in vitro studies.
Table 1: In Vivo Dosing and Pharmacokinetics of SU9516 in Mouse Models
| Parameter | Value | Mouse Strain | Administration Route | Source |
| Tolerated Dose | 5 mg/kg/day | C57BL10, mdx | Oral Gavage | [3][4] |
| Toxic Dose | 10 mg/kg/day | C57BL10 | Oral Gavage | [4] |
| Treatment Duration | 7 weeks (daily) | mdx | Oral Gavage | [3] |
| Serum Half-life (t½) | 1.03 hours | CD1 | Oral Gavage (single 10 mg/kg dose) | [4] |
Table 2: In Vitro Efficacy of SU9516
| Parameter | Cell Line | Concentration | Effect | Source |
| IC50 (CDK2) | - | 22 nM | Kinase Inhibition | [1] |
| IC50 (CDK1) | - | 40 nM | Kinase Inhibition | [1] |
| IC50 (CDK4) | - | 200 nM | Kinase Inhibition | [1] |
| Apoptosis Induction | RKO (colon carcinoma) | 5 µM | 20.7-fold increase over control at 24h | [1] |
| pRb Phosphorylation | - | - | Time-dependent decrease (4-64%) | [3] |
| Caspase-3 Activation | - | - | Increase (5-84%) | [3] |
Signaling Pathways
SU9516 primarily exerts its anti-proliferative effects through the inhibition of CDK2, a key regulator of the cell cycle. In the context of Duchenne muscular dystrophy, it has also been shown to modulate other signaling pathways.
CDK2/Rb-E2F Signaling Pathway in Cancer
SU9516 inhibits CDK2, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, sequestering it and preventing the transcription of genes required for S-phase entry, thereby leading to cell cycle arrest at the G1/S checkpoint.[3][6]
Signaling Pathway in Duchenne Muscular Dystrophy
In the mdx mouse model of DMD, SU9516 has been shown to inhibit the p65-NF-κB and SPAK/OSR1 signaling pathways, leading to an increase in α7β1 integrin expression, which ameliorates disease pathology.[4][5]
Experimental Protocols
Formulation of SU9516 for Oral Gavage
Note: As SU9516 has low aqueous solubility, a suspension is required for oral administration. The following is a general protocol based on common practices for similar compounds.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Optional: 0.1% (v/v) Tween 80 to aid suspension
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
If using, add 0.1 mL of Tween 80 to the CMC solution.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
-
Prepare the SU9516 Suspension:
-
Calculate the required amount of SU9516 and vehicle for the entire study, including a small overage.
-
Weigh the SU9516 powder accurately.
-
Triturate the SU9516 powder with a small amount of the vehicle in a mortar to create a smooth paste. This helps to ensure the powder is adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously mixing with a homogenizer or by vigorous vortexing to achieve a uniform suspension.
-
Store the suspension at 4°C, protected from light. Always mix thoroughly before each administration to ensure a homogenous dose.
-
In Vivo Dosing and Administration via Oral Gavage
Materials:
-
Prepared SU9516 suspension
-
Mice (e.g., C57BL/6, BALB/c, or specific disease model)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse to determine the precise dosing volume.
-
The dosing volume should typically be in the range of 5-10 mL/kg. For a 20 g mouse, this corresponds to 0.1-0.2 mL.
-
Calculate the volume of the SU9516 suspension needed to deliver the target dose (e.g., 5 mg/kg).
-
-
Administration:
-
Thoroughly mix the SU9516 suspension to ensure homogeneity.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Experimental Workflow for Efficacy Studies in Mouse Models
The following workflow outlines a general procedure for assessing the efficacy of SU9516 in either a muscular dystrophy or a tumor xenograft mouse model.
Concluding Remarks
The available data on this compound in vivo primarily comes from studies in the mdx mouse model of Duchenne muscular dystrophy, where a daily oral dose of 5 mg/kg has been shown to be well-tolerated and effective in improving muscle pathology and function.[3][4] While SU9516 was initially developed as a CDK inhibitor with anti-cancer potential, there is a notable lack of published in vivo data in oncology mouse models. Researchers investigating SU9516 in cancer models should consider the established tolerated dose in mdx mice as a starting point for dose-finding studies. The protocols provided herein offer a foundation for the formulation and administration of SU9516 for such preclinical investigations. Further studies are warranted to establish the in vivo efficacy and therapeutic window of SU9516 in various cancer models.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. INCB-123667 shows efficacy in cyclin E-overexpressing tumor xenograft models | BioWorld [bioworld.com]
- 6. Development of a formulation that enhances gene expression and efficacy following intraperitoneal administration in rabbits and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Synchronization Using (E/Z)-SU9516
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-SU9516 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDKs are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest. This property makes this compound a valuable tool for synchronizing cell populations in a specific phase of the cell cycle, enabling detailed studies of cell cycle-dependent processes. These application notes provide detailed protocols for using this compound to synchronize cells, along with methods for verifying the synchronization.
Mechanism of Action
This compound primarily targets CDK2, a kinase crucial for the G1/S transition and S phase progression. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for DNA synthesis and entry into S phase.[1][3][4][5][6] This leads to a reversible arrest of the cell cycle, typically in the G0/G1 or G2/M phases.[1][2]
Applications
-
Cell Cycle Studies: Synchronized cell populations are invaluable for studying the temporal regulation of gene expression, protein activity, and cellular processes throughout the cell cycle.
-
Drug Discovery: Evaluating the efficacy of cytotoxic or cytostatic agents often requires a synchronized cell population to determine their effects at specific cell cycle phases.
-
DNA Damage and Repair Studies: Synchronizing cells allows for the investigation of DNA damage responses and repair mechanisms at distinct stages of the cell cycle.
Quantitative Data Summary
The optimal concentration and incubation time for this compound-induced cell cycle arrest can vary depending on the cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
| Parameter | Concentration Range | Incubation Time | Cell Line Example(s) | Notes |
| CDK Inhibition (IC50) | ||||
| CDK2 | 22 nM | N/A | In vitro kinase assay | SU9516 is most potent against CDK2. |
| CDK1 | 40 nM | N/A | In vitro kinase assay | |
| CDK4 | 200 nM | N/A | In vitro kinase assay | |
| Cell Cycle Arrest | 0.05 µM - 50 µM | 24 hours | RKO, SW480 (colon carcinoma) | Higher concentrations may induce apoptosis.[1] |
| Apoptosis Induction | ≥5 µM | 24 - 72 hours | U937 (leukemia) | Significant apoptosis observed at these concentrations.[7] |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization with this compound
This protocol describes a method to enrich for a population of cells in the G1 phase of the cell cycle.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Cell culture plates/flasks
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the experiment (typically 30-40% confluency). Allow cells to attach and resume proliferation for 24 hours.
-
SU9516 Treatment (Block):
-
Prepare fresh complete medium containing the desired concentration of this compound. A starting concentration of 2-10 µM is recommended for many cancer cell lines.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the SU9516-containing medium to the cells.
-
Incubate the cells for 16-24 hours. This incubation time should be sufficient to allow cells that were in S, G2, and M phases to progress through the cell cycle and arrest in G1.
-
-
Release from Arrest (Washout):
-
To release the cells from the G1 block, aspirate the SU9516-containing medium.
-
Wash the cells twice with a generous volume of sterile, pre-warmed PBS to ensure complete removal of the inhibitor.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Time-Course Collection: At this point, the cells are considered to be at time zero (T=0) of release. Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 18, 24 hours) to analyze their progression through the cell cycle.
Protocol 2: Verification of Cell Cycle Synchronization by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[8][9][10]
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
-
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[8]
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Workflow for cell cycle synchronization using this compound.
Caption: Logical relationship of this compound leading to cell cycle arrest.
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 3. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct and Site-Specific Phosphorylation of the Retinoblastoma Protein at Serine 612 in Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: (E/Z)-SU9516 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-SU9516 is the isomeric mixture of SU9516, a potent inhibitor of cyclin-dependent kinase 2 (CDK2), with an IC50 of 22 nM.[1] It also demonstrates inhibitory activity against CDK1 and CDK4, with IC50 values of 40 nM and 200 nM, respectively.[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDK2, SU9516 can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.[1]
The combination of targeted therapies like this compound with traditional chemotherapy agents represents a strategic approach to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other chemotherapy agents, with a specific focus on paclitaxel in triple-negative breast cancer cells.
Data Presentation
The following table summarizes the quantitative data from a study investigating the combination of SU9516 and paclitaxel in the SUM149PT triple-negative breast cancer cell line.
Table 1: Apoptotic Effect of SU9516 and Paclitaxel Combination in SUM149PT Cells
| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) |
| Control (Vehicle) | - | ~5% |
| Paclitaxel | 0.5 µM | ~20% |
| SU9516 | 1 µM | ~15% |
| Paclitaxel + SU9516 | 0.5 µM + 1 µM | ~60% |
Data is approximated from graphical representations in the cited literature and represents a significant increase in apoptosis with the combination treatment.[2][3]
Signaling Pathways and Experimental Workflows
This compound and Paclitaxel Combination Signaling Pathway
The synergistic effect of combining this compound and paclitaxel stems from their distinct but complementary mechanisms of action targeting the cell cycle and apoptosis. Paclitaxel stabilizes microtubules, leading to mitotic arrest, while this compound inhibits CDK2, a key driver of the G1/S and G2/M cell cycle transitions. This dual assault on cell cycle progression enhances the induction of apoptosis.
References
Application Notes and Protocols for (E/Z)-SU9516 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-SU9516 is a potent, cell-permeable, 3-substituted indolinone inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It demonstrates significant selectivity for CDK2, with inhibitory activity also observed against CDK1 and CDK4.[1][3][4][5] The mechanism of action for SU9516 involves competitive binding to the ATP pocket of these kinases, leading to the inhibition of retinoblastoma protein (pRb) phosphorylation, cell cycle arrest, and induction of apoptosis.[2][6][7] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential lead compound in the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in various kinase activity assays, enabling researchers to accurately characterize its inhibitory profile and explore its effects on relevant signaling pathways.
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against key cyclin-dependent kinases and other select kinases is summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) | Assay Conditions/Notes |
| CDK2 | 22 | ATP-competitive inhibition.[1][3][4][5] |
| CDK1 | 40 | ATP-competitive inhibition.[1][3][4] |
| CDK4 | 200 | Non-competitive inhibition with respect to ATP.[2][4] |
| CDK5 | Similar potency to CDK2 | [8] |
| PKC | >10,000 | Slight activity.[3] |
| p38 | >10,000 | Slight activity.[3] |
| PDGFr | 18,000 | Slight activity.[3] |
| EGFR | >100,000 | Slight activity.[3] |
| TLK2 | 240 | |
| FLT3 | Off-target | Identified as a major off-target.[1] |
| TRKC | Off-target | Identified as a major off-target.[1] |
Signaling Pathway
The primary targets of SU9516, CDK1, CDK2, and CDK4, are crucial regulators of the cell cycle. Their inhibition by SU9516 disrupts the normal progression through the cell cycle, leading to cell cycle arrest and apoptosis. The simplified signaling pathway below illustrates the central role of these CDKs.
Caption: Simplified CDK-mediated cell cycle regulation and points of inhibition by SU9516.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against its primary CDK targets. These can be adapted for other kinases with appropriate optimization of substrates and reaction conditions.
General Experimental Workflow
The general workflow for an in vitro kinase inhibition assay involves preparing the kinase reaction, incubating with the inhibitor, stopping the reaction, and detecting the signal.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: Radiometric Kinase Assay for CDK2/Cyclin A
This protocol is a robust method for measuring the incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Active CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
This compound
-
[γ-³³P]ATP
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol.[5][6]
-
10% Phosphoric Acid
-
P81 Phosphocellulose Filter Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare SU9516 Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Reaction Mix: In a 96-well polypropylene plate, prepare the reaction mixture containing:
-
2 µg Histone H1
-
Kinase Assay Buffer
-
Desired concentration of this compound or vehicle (DMSO)
-
-
Initiate Kinase Reaction: Add active CDK2/Cyclin A enzyme (e.g., 6 ng/well for a final concentration of 1.6 nM) to each well.[5][6] Immediately after, add [γ-³³P]ATP (0.2 µCi/well) and non-labeled ATP to a final concentration of 10 µM.[5][6] The total reaction volume should be 40-60 µL.[5][6]
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[5][6]
-
Stop Reaction: Terminate the reaction by adding 10 µL of 10% phosphoric acid to each well.[5][6]
-
Substrate Capture: Spot 25 µL of the reaction mixture onto P81 phosphocellulose filter paper.[5][6]
-
Washing: Wash the filter paper three times for 10 minutes each with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[6]
-
Detection: Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each SU9516 concentration relative to the vehicle control and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo®) for CDK1/Cyclin B
This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Active CDK1/Cyclin B1 enzyme
-
CDK Substrate Peptide (e.g., from a commercial kit)
-
This compound
-
ATP
-
Kinase-Glo® MAX Reagent (Promega)
-
5x Kinase Assay Buffer (e.g., from a commercial kit)[9]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare SU9516 Dilutions: Prepare a serial dilution of this compound in the appropriate buffer (e.g., 1x Kinase Assay Buffer with DMSO).
-
Set Up Assay Plate:
-
Add the SU9516 dilutions or vehicle control to the wells of the white assay plate.
-
Add the master mixture to all wells.
-
To "blank" wells, add 1x Kinase Assay Buffer instead of the enzyme.
-
-
Initiate Kinase Reaction: Thaw the CDK1/Cyclin B1 enzyme on ice and dilute it to the desired concentration (e.g., ~1.0 ng/µL) with 1x Kinase Assay Buffer.[9] Add the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[9]
-
ATP Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add a volume of Kinase-Glo® MAX reagent equal to the volume of the kinase reaction in each well (e.g., if the reaction volume is 50 µL, add 50 µL of reagent).[9]
-
Mix briefly and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[9]
-
-
Measure Luminescence: Read the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: ADP-Glo™ Kinase Assay for CDK4/Cyclin D1
This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.
Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Substrate (e.g., Rb protein or a specific peptide)[4]
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mg/ml BSA, 50 µM DTT)[4]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare all reagents as described in the ADP-Glo™ Kinase Assay technical manual.
-
Set Up Kinase Reaction:
-
In a 384-well plate, add the desired concentrations of this compound or vehicle.
-
Add the active CDK4/Cyclin D1 enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically small (e.g., 5 µL).[4]
-
-
Incubation: Incubate the plate at 37°C for 40-60 minutes.[4]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[4] This step stops the kinase reaction and removes any remaining ATP.
-
Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[10] This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Measure Luminescence: Read the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value for SU9516.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound as a selective CDK inhibitor in various in vitro kinase activity assays. The detailed methodologies for radiometric and luminescence-based assays, along with the quantitative inhibitory data and signaling pathway context, will facilitate the investigation of cell cycle control and the development of novel therapeutic strategies. Careful optimization of assay conditions is recommended for specific experimental setups and kinase targets.
References
- 1. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for (E/Z)-SU9516 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-SU9516 , an isomer of the potent cyclin-dependent kinase (CDK) inhibitor SU9516, offers a valuable tool for investigating cell cycle regulation and inducing apoptosis in cancer cells. These application notes provide a detailed protocol for utilizing this compound in conjunction with flow cytometry for cell cycle analysis.
Introduction
This compound is a 3-substituted indolinone that primarily targets CDK2, a key regulator of cell cycle progression.[1][2] It also exhibits inhibitory activity against CDK1 and CDK4.[3][4] The inhibition of CDK2 by SU9516 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), which in turn can cause a cell cycle arrest in the G1 or G2/M phase and induce apoptosis.[1][5] This makes this compound a compound of interest for cancer research and drug development.
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[7] This protocol details the use of this compound to perturb the cell cycle, followed by PI staining and flow cytometric analysis to quantify the effects.
Mechanism of Action of SU9516
SU9516 acts as an ATP-competitive inhibitor of CDK2.[8] By blocking the activity of the CDK2/cyclin E and CDK2/cyclin A complexes, it prevents the phosphorylation of key substrates required for cell cycle progression, most notably pRb. Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes necessary for S-phase entry. This leads to a G1 arrest. Inhibition of CDK1 can also contribute to a G2/M block.[1]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of SU9516 against various cyclin-dependent kinases. This data is crucial for determining the appropriate experimental concentrations.
| Target | IC50 | Reference |
| CDK2 | 22 nM | [3] |
| CDK1 | 40 nM | [3] |
| CDK4 | 200 nM | [3] |
Experimental Protocols
This section provides a detailed workflow for cell cycle analysis using this compound and flow cytometry.
Materials
-
This compound
-
Cell line of interest (e.g., human colon cancer cell lines like RKO or SW480)[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). A DMSO-only control should be included. A 5 µM concentration has been shown to be effective in inducing apoptosis in RKO and SW480 cells.[3][5]
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
-
Harvest the cells, including both adherent and floating cells (which may be apoptotic), by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[7]
-
Discard the supernatant and wash the cell pellet with PBS. Centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[7]
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[9]
4. Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Set up the instrument to measure the fluorescence in the appropriate channel for PI (typically FL-2 or FL-3).
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be distributed between these two peaks.
Data Interpretation
Treatment with an effective concentration of this compound is expected to cause an accumulation of cells in the G1 or G2/M phase of the cell cycle, observed as an increase in the percentage of cells in the corresponding peaks of the DNA content histogram. An increase in the sub-G1 population can indicate the presence of apoptotic cells with fragmented DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Troubleshooting (E/Z)-SU9516 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-SU9516, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of SU9516 in DMSO varies across different suppliers, but it is generally considered to have good solubility. Published data indicates a solubility range from 10 mg/mL to over 100 mg/mL.[1][2][3] It is crucial to consult the Certificate of Analysis provided by your specific supplier for lot-specific solubility information.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many small molecules.[1][3]
-
Compound Purity and Form: The purity and crystalline form of the this compound can impact its solubility.
-
Temperature: Dissolution may be slower at room temperature.
-
Inadequate Mixing: Insufficient vortexing or sonication can lead to incomplete dissolution.
Q3: My this compound precipitated out of the DMSO stock solution upon storage. Why did this happen and how can I prevent it?
A3: Precipitation upon storage, especially after freeze-thaw cycles, can occur. This may be due to the compound crashing out of a supersaturated solution or changes in the solvent (e.g., water absorption). To prevent this, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with the highest selectivity for CDK2.[1][2][4][5] It also shows inhibitory effects on CDK1 and CDK4.[1][2][4][5] By inhibiting CDKs, SU9516 can arrest the cell cycle and induce apoptosis.[1][3] Additionally, some studies have shown that SU9516 can affect other signaling pathways, including the p65-NF-κB and Ste20-related proline-alanine-rich kinase (SPAK)/OSR1 pathways.[6][7][8]
Troubleshooting Guide
Issue: Difficulty in Dissolving this compound in DMSO
Quantitative Data Summary
| Supplier/Source | Reported Solubility in DMSO |
| MedchemExpress.com | ≥ 100 mg/mL (414.51 mM)[1] |
| Selleck Chemicals | 48 mg/mL (198.96 mM)[3] |
| TargetMol | 55 mg/mL (227.98 mM)[2] |
| Sigma-Aldrich (Calbiochem®) | 10 mg/mL |
Note: These values are for guidance. Always refer to the product-specific datasheet.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of SU9516 is 241.25 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.41 mg of the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Methodology:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[9]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified CDK signaling pathway and points of inhibition by SU9516.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy. [rarediseasesjournal.com]
- 8. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Optimizing (E/Z)-SU9516 treatment time for maximum apoptosis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing (E/Z)-SU9516 treatment time for inducing maximum apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] It also shows inhibitory effects on CDK1 and CDK4.[3] By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (pRb).[1][2] This leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis.[1][2]
Q2: What is the optimal concentration of this compound to induce apoptosis?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published studies, concentrations in the range of 5-10 µM have been shown to effectively induce apoptosis in colon cancer cell lines.[2]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Q4: How long does it take for this compound to induce apoptosis?
A4: The time required for this compound to induce apoptosis varies between cell lines. Significant apoptosis can be observed as early as 24 hours post-treatment, with effects often increasing at 48 and 72 hours.[2] A time-course experiment is essential to determine the optimal treatment duration for maximizing apoptosis in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed | Suboptimal concentration of this compound: The concentration may be too low to induce a significant apoptotic response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1-20 µM) to identify the optimal concentration for your cell line. |
| Insufficient treatment time: The incubation period may be too short for the apoptotic cascade to be fully activated. | Conduct a time-course experiment, analyzing apoptosis at multiple time points (e.g., 24, 48, 72 hours). | |
| Cell line resistance: Some cell lines may be inherently resistant to CDK2 inhibition-induced apoptosis. | Verify the expression and functional status of key proteins in the CDK2 pathway, such as CDK2 and Rb, in your cell line. Consider using a positive control for apoptosis induction to ensure your assay is working correctly. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a similar passage number range for all experiments. |
| This compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to reduced potency. | Aliquot the this compound stock solution upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| High background apoptosis in control cells | Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells and induce apoptosis. | Handle cells gently. Optimize centrifugation speed and time to pellet cells without causing damage. |
| Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | Regularly test your cell cultures for mycoplasma contamination. | |
| High DMSO concentration: The vehicle (DMSO) used to dissolve this compound can be toxic at high concentrations. | Ensure the final DMSO concentration in your culture medium is below 0.1% and is the same in all treatment groups, including the vehicle control. |
Data Presentation
Table 1: Time-Course of this compound-Induced Apoptosis and Caspase-3 Activation in Colon Cancer Cell Lines.
| Cell Line | Treatment | Time (hours) | % Apoptotic Cells (Sub-G0) | Fold Increase in Apoptosis vs. Control | % Active Caspase-3 |
| RKO | 5 µM SU9516 | 24 | - | 20.7 | 26 |
| 48 | - | 15.1 | 52 | ||
| 72 | - | 14.6 | - | ||
| SW480 | 5 µM SU9516 | 24 | - | 2.9 | 9 |
| 48 | - | - | - | ||
| 72 | - | 72.6 | 26 |
Data synthesized from Lane et al., 2001.[2]
Experimental Protocols
Protocol 1: Determination of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps to quantify apoptosis in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing treatment time.
References
(E/Z)-SU9516 unexpected off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-SU9516. The information addresses potential issues arising from the compound's known off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended mechanism of action for SU9516?
SU9516 is a 3-substituted indolinone compound initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK2, with a reported IC50 of 22 nM, and also inhibits CDK1 and CDK4 at higher concentrations (IC50 of 40 nM and 200 nM, respectively).[2][3] Its inhibition of CDK2 is competitive with respect to ATP.[1]
Q2: My experimental results are inconsistent with CDK2 inhibition alone. What are the known off-target effects of SU9516?
SU9516 is known to have significant off-target effects, which can lead to unexpected experimental outcomes.[4][5] Key off-target pathways affected include:
-
SPAK/OSR1 Kinase Pathway: SU9516 strongly inhibits the STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and the SPAK homolog oxidative stress response 1 (OSR1) kinase. This inhibition was observed at concentrations as low as 0.1 μM.[5][6]
-
p65-NF-κB Signaling Pathway: The compound has been shown to inhibit the pro-inflammatory p65-NF-κB pathway.[4][6][7][8]
-
α7β1 Integrin Expression: A notable consequence of its off-target activity is the upregulation of α7β1 integrin expression.[4][6][7]
Due to these and other non-specific kinase inhibitions, SU9516 did not advance to clinical trials as an anti-cancer agent.[4][5]
Q3: I am observing unexpected changes in cell adhesion and morphology. Could this be related to SU9516 treatment?
Yes, it is highly likely. The off-target effect of SU9516 leading to increased α7β1 integrin expression can significantly alter cell adhesion properties.[6][7] Integrins are crucial for cell-matrix interactions and can influence cell morphology, migration, and signaling.
Q4: My cancer cells are undergoing apoptosis, but the cell cycle arrest pattern is not what I expected for a pure CDK2 inhibitor. Why might this be?
While SU9516 does induce apoptosis in cancer cells, its effects on the cell cycle can be complex due to its off-target activities.[9][10] The inhibition of pathways like p65-NF-κB, which is involved in cell survival, can contribute to apoptosis induction.[4][6] The observed cell cycle alterations, which can manifest as a G0/G1 or G2/M block, are a result of the combined effects on CDKs and other off-target kinases.[10]
Q5: Is the (E/Z) designation for SU9516 significant for its activity?
This compound refers to the isomeric mixture of the compound.[3] While most literature refers to it as SU9516, it is important to be aware that the commercial product may contain both E and Z isomers around the exocyclic double bond. The specific contribution of each isomer to the on- and off-target effects is not extensively detailed in the provided literature.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase in the expression of an integrin subunit. | SU9516 is a known inducer of α7β1 integrin expression through inhibition of the SPAK/OSR1 pathway.[6][7] | 1. Perform Western blot or flow cytometry to specifically quantify α7 and β1 integrin subunits. 2. Consider using a more specific CDK2 inhibitor as a control to differentiate between on-target and off-target effects. 3. Investigate the phosphorylation status of SPAK/OSR1 downstream targets. |
| Significant anti-inflammatory effects observed. | This is likely due to the inhibition of the p65-NF-κB signaling pathway by SU9516.[4][6] | 1. Measure the levels of phosphorylated p65-NF-κB to confirm pathway inhibition. 2. Analyze the expression of NF-κB target genes involved in inflammation. |
| Cell death is observed, but it doesn't correlate with CDK2 expression levels. | The pro-apoptotic effect of SU9516 can be independent of its CDK2 inhibition and may be mediated by its off-target effects on other kinases or signaling pathways.[4][5][11] | 1. Use CRISPR/Cas9 to generate a CDK2 knockout cell line and treat with SU9516 to assess if the cytotoxic effect persists. 2. Evaluate the involvement of other cell death pathways that might be triggered by off-target kinase inhibition. |
| Inconsistent results between different cancer cell lines. | The cellular response to SU9516 can be highly context-dependent, relying on the specific kinase expression profile and pathway dependencies of each cell line.[10] | 1. Characterize the expression levels of CDK2, SPAK/OSR1, and key components of the NF-κB pathway in your cell lines. 2. Perform dose-response curves for each cell line to determine their relative sensitivity. |
Data Summary
Kinase Inhibitory Profile of SU9516
| Kinase Target | IC50 / % Inhibition | Type of Inhibition | Reference |
| CDK2 | 22 nM (IC50) | ATP-competitive | [2][3] |
| CDK1 | 40 nM (IC50) | ATP-competitive | [3] |
| CDK4 | 200 nM (IC50) | Non-competitive with ATP | [1][3] |
| CDK5 | >60% inhibition at 1 µM | Not specified | [6] |
| SPAK (STK39) | ~80% inhibition at 0.1 µM | Not specified | [6] |
| OSR1 | ~80% inhibition at 0.1 µM | Not specified | [6] |
Cellular Effects of SU9516 in Cancer Cells
| Effect | Cell Line(s) | Concentration Range | Outcome | Reference |
| Apoptosis Induction | RKO, SW480 (colon carcinoma) | 5-10 µM | Increased caspase-3 activation, increase in sub-G0 population. | [9][10] |
| Anti-proliferative Effect | RKO, SW480 (colon carcinoma) | 0.05-50 µM | Inhibition of cell proliferation. | [2][9] |
| pRb Phosphorylation | RKO, SW480 (colon carcinoma) | Not specified | Time-dependent decrease. | [10] |
Experimental Protocols
Western Blot for α7 Integrin and Phospho-p65
-
Cell Lysis:
-
Treat cells with the desired concentration of SU9516 for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α7 integrin, phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (SRB Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a range of SU9516 concentrations (e.g., 0.05 µM to 50 µM) for 24 hours.
-
-
Fixation and Staining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Read the absorbance at 510 nm using a microplate reader.
-
Visualizations
Caption: Intended on-target signaling pathway of SU9516.
Caption: Key off-target signaling pathways affected by SU9516.
Caption: Troubleshooting workflow for SU9516 off-target effects.
References
- 1. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy. [rarediseasesjournal.com]
- 5. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
- 9. researchgate.net [researchgate.net]
- 10. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-SU9516 batch-to-batch variability and quality control
Welcome to the Technical Support Center for (E/Z)-SU9516. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability and quality control of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: SU9516 is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK2, with high potency, and also shows inhibitory activity against CDK1 and CDK4.[1] It belongs to the 3-substituted indolinone class of compounds. Originally investigated for its anti-cancer properties, SU9516 has also been identified as a potential therapeutic agent for Duchenne muscular dystrophy (DMD) due to its ability to increase the expression of α7β1 integrin.[2][3]
Q2: What does the "(E/Z)" designation in this compound signify?
A2: The "(E/Z)" designation indicates that SU9516 exists as a mixture of geometric isomers, specifically E (entgegen) and Z (zusammen) isomers, which arise from the restricted rotation around the carbon-carbon double bond in the molecule. The chemical name for SU9516 is often specified as 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, which suggests that the Z-isomer is the intended and likely more active compound. The presence of the E-isomer can be a source of batch-to-batch variability.
Q3: Why is the E/Z isomer ratio a critical factor in experimental outcomes?
A3: The three-dimensional structure of a small molecule inhibitor is crucial for its interaction with the target protein. E and Z isomers have different spatial arrangements of their atoms, which can lead to differences in their binding affinity and biological activity. For some kinase inhibitors, one isomer is significantly more active than the other.[4] Therefore, an inconsistent E/Z ratio between different batches of SU9516 can lead to variability in experimental results, including changes in potency (IC50 values) and off-target effects.
Q4: How can I determine the E/Z isomer ratio of my SU9516 batch?
A4: The E/Z isomer ratio can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] HPLC can be used to separate the two isomers, and the ratio can be calculated from the areas of the corresponding peaks. 1H NMR spectroscopy can also distinguish between the E and Z isomers based on differences in the chemical shifts of specific protons.[5] It is recommended to request a certificate of analysis from the supplier that specifies the E/Z ratio for each batch.
Q5: What are the known signaling pathways affected by SU9516?
A5: In addition to its primary role as a CDK inhibitor, which affects cell cycle progression, SU9516 has been shown to modulate other signaling pathways. In the context of Duchenne muscular dystrophy, SU9516 has been found to inhibit the p65-NF-κB pro-inflammatory pathway and the Ste20-related proline-alanine-rich kinase (SPAK)/OSR1 signaling pathway.[2][7]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or reduced potency of SU9516 between experiments.
-
Possible Cause: Batch-to-batch variability in the E/Z isomer ratio. The E-isomer may have lower activity, so a higher proportion of it in a batch will result in a weaker overall effect.
-
Troubleshooting Steps:
-
Request Batch-Specific Data: Contact the supplier to obtain the certificate of analysis for each batch, specifically requesting data on the E/Z isomer ratio.
-
Analytical Characterization: If possible, perform in-house analysis (HPLC or NMR) to confirm the isomeric purity of your batches.
-
Use a Reference Batch: If you have a batch that has consistently provided expected results, use it as a reference standard to qualify new batches.
-
Dose-Response Curve: Always perform a full dose-response curve for each new batch to determine its effective concentration in your assay system.
-
Issue 2: Unexpected or off-target effects observed in cellular assays.
-
Possible Cause 1: The presence of the E-isomer may lead to interactions with other kinases or cellular targets that are not affected by the Z-isomer.
-
Troubleshooting Steps:
-
Literature Review: Search for studies that have profiled the kinase selectivity of SU9516. Be aware that these studies may have been conducted with a specific isomer or a mixture.
-
Orthogonal Controls: Use a structurally different CDK2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Target Engagement Assays: If available, use techniques like cellular thermal shift assay (CETSA) to confirm that SU9516 is engaging with its intended target in your cells.
-
-
Possible Cause 2: Degradation of the compound or isomerization in solution.
-
Troubleshooting Steps:
-
Proper Storage: Ensure that SU9516 is stored as recommended by the supplier (typically at -20°C or -80°C in a dry, dark place).
-
Fresh Solutions: Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Stability Check: The stability of the E/Z isomers in your specific experimental buffer and conditions can be monitored by HPLC or NMR over time.
-
Issue 3: Poor solubility or precipitation of the compound in cell culture media.
-
Possible Cause: SU9516, like many small molecule inhibitors, has limited aqueous solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Use an appropriate solvent for the initial stock solution, such as dimethyl sulfoxide (DMSO).
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Sonication: Gentle sonication can help to dissolve the compound in the stock solution.
-
Pre-warming Media: Pre-warming the cell culture media before adding the compound can sometimes improve solubility.
-
Data Presentation
Table 1: Inhibitory Activity of SU9516 against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK2/Cyclin A | 22 |
| CDK1/Cyclin B | 40 |
| CDK4/Cyclin D1 | 200 |
Data compiled from multiple sources.[1] Note: These values are typically determined using the Z-isomer or a mixture of isomers. The potency may vary depending on the E/Z ratio.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the E and Z isomers of SU9516 to assess batch-to-batch variability.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water, acetonitrile, and TFA
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 320 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times. The elution order may need to be confirmed with purified standards if available.
-
Integrate the area under each peak.
-
Calculate the percentage of each isomer: % Isomer = (Area of Isomer Peak / Total Area of E and Z Peaks) x 100.
-
Protocol 2: In Vitro Kinase Assay to Determine SU9516 Potency
Objective: To determine the IC50 value of a specific batch of SU9516 against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (as substrate)
-
[γ-33P]ATP
-
SU9516 (serial dilutions)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Method:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, Histone H1, and the desired concentration of SU9516 or vehicle control (DMSO).
-
Enzyme Addition: Add the CDK2/Cyclin A enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Initiate Phosphorylation: Add [γ-33P]ATP to each well.
-
Stop Reaction: After a further 30-minute incubation at 30°C, stop the reaction by adding phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the SU9516 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: SU9516 inhibits CDK2, blocking the G1/S cell cycle transition.
Caption: SU9516 signaling in Duchenne muscular dystrophy.
Caption: Quality control workflow for new batches of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed Cancer Drug Could Treat Duchenne Muscular Dystrophy | Technology Networks [technologynetworks.com]
- 4. Inhibition of cytochrome p450 enzymes by the e- and z-isomers of norendoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-SU9516 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of (E/Z)-SU9516.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as a potent inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK2, with an IC50 of 22 nM, but also shows inhibitory activity against CDK1 and CDK4 with IC50 values of 40 nM and 200 nM, respectively[1]. By inhibiting these kinases, SU9516 can arrest the cell cycle and induce apoptosis[2].
2. What are the key signaling pathways affected by this compound?
This compound has been shown to modulate several critical signaling pathways:
-
CDK/Rb/E2F Pathway: As a CDK inhibitor, SU9516 prevents the phosphorylation of the retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and cell cycle progression[3].
-
SPAK/OSR1 Pathway: In studies related to Duchenne muscular dystrophy (DMD), SU9516 was identified as an inhibitor of the STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and the oxidative stress responsive 1 (OSR1) kinase. Inhibition of this pathway leads to an increase in α7β1 integrin expression, which can ameliorate disease pathology in mouse models of DMD[4][5].
-
p65-NF-κB Pathway: SU9516 has also been shown to inhibit the activation of the p65-NF-κB pro-inflammatory signaling pathway. This inhibition contributes to its therapeutic effects in DMD models by promoting myofiber regeneration[4][5].
3. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
Storage of Solid Compound
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| +4°C | Short-term | Refer to the manufacturer's certificate of analysis for specific short-term storage recommendations. |
Storage of Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 2 months | For frequently used solutions. |
4. What are the solubility properties of this compound?
| Solvent | Solubility | Notes |
| DMSO | ≥ 48 mg/mL (198.96 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | ~20 mM |
Troubleshooting Guides
Common Experimental Issues
Issue 1: Precipitation of this compound in Cell Culture Media
-
Potential Cause: this compound is a hydrophobic molecule with limited aqueous solubility. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.
-
Solution:
-
Prepare an intermediate dilution: First, dilute the concentrated DMSO stock solution in a small volume of serum-free medium or PBS.
-
Gradual addition: Add the intermediate dilution dropwise to the final volume of complete cell culture medium while gently vortexing.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Potential Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound.
-
Cellular Health: Variations in cell passage number, confluency, or overall health can affect their response to the compound.
-
Assay Variability: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.
-
-
Solutions:
-
Fresh Stock Solutions: Prepare fresh stock solutions from solid compound if degradation is suspected. Aliquot stock solutions to minimize freeze-thaw cycles.
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Consistent Protocols: Adhere strictly to established and validated assay protocols.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
-
Potential Cause: While SU9516 is a potent CDK2 inhibitor, it also inhibits other kinases, which can lead to off-target effects, especially at higher concentrations. High concentrations of the compound or the DMSO solvent can also induce cellular toxicity.
-
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for the desired biological effect with minimal toxicity.
-
Control Experiments: Include appropriate vehicle controls (DMSO-treated cells) to distinguish between compound-specific effects and solvent effects.
-
Target Knockdown/Knockout Controls: If possible, use genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the inhibition of the intended target.
-
Experimental Protocols
In Vitro CDK2 Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound against CDK2.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK2/Cyclin E
-
Histone H1 (as substrate)
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphoric acid (10%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase reaction buffer.
-
Set up the reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant CDK2/Cyclin, Histone H1, and the desired concentration of this compound.
-
Initiate the reaction: Add [γ-³²P]ATP or [γ-³³P]ATP to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding phosphoric acid.
-
Spot onto P81 paper: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper: Wash the P81 paper several times with phosphoric acid to remove unincorporated radioactive ATP.
-
Measure radioactivity: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of pRb Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of its downstream target, pRb.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-pRb (e.g., Ser780, Ser795, or Ser807/811) and anti-total-pRb
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-pRb or total-pRb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-pRb signal to the total-pRb signal to determine the change in phosphorylation.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay with SU9516.
Logical Relationship for Troubleshooting SU9516 Precipitation
Caption: Troubleshooting logic for SU9516 precipitation in cell culture.
References
Technical Support Center: Overcoming Resistance to (E/Z)-SU9516 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to the CDK2 inhibitor, (E/Z)-SU9516, in cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or Loss of this compound Efficacy in Cancer Cell Lines
| Potential Cause | Recommended Solution |
| Development of Acquired Resistance | Verify resistance by comparing the IC50 value of SU9516 in your cell line to published values or a sensitive control cell line. Consider performing long-term culture with escalating doses of SU9516 to select for resistant populations. |
| Intrinsic Resistance | The cell line may possess intrinsic resistance mechanisms. Screen for biomarkers associated with CDK2 inhibitor resistance, such as Cyclin E1 (CCNE1) amplification or RB1 loss. |
| Suboptimal Compound Activity | Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment. Confirm the identity and purity of the compound via analytical methods if possible. |
| Incorrect Dosing or Treatment Schedule | Optimize the concentration and duration of SU9516 treatment. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Seed cells evenly across the plate, avoiding the outer wells which are prone to evaporation ("edge effect"). |
| Inconsistent Drug Treatment | Use a multichannel pipette for adding SU9516 to minimize timing discrepancies between wells. Ensure thorough mixing of the drug in the culture medium. |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or starved cells can yield inconsistent results. |
| Reagent Issues | Prepare fresh assay reagents for each experiment. Ensure complete solubilization of formazan crystals in MTT assays. |
Issue 3: Difficulty in Detecting Changes in Protein Expression by Western Blot
| Potential Cause | Recommended Solution |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein. |
| Poor Antibody Quality | Use a validated antibody specific for the target protein. Optimize antibody dilution and incubation time. Include positive and negative controls. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of the target protein. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It also shows inhibitory activity against CDK1 and CDK4. By inhibiting CDK2, SU9516 prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in sensitive cancer cells.[1]
Q2: What are the known mechanisms of resistance to CDK2 inhibitors like this compound?
The most prominent mechanism of resistance to CDK2 inhibitors is the amplification of the CCNE1 gene, which encodes for Cyclin E1. Overexpression of Cyclin E1 can override the inhibitory effect of SU9516 on CDK2. Other potential mechanisms include the upregulation of CDK2 itself and the selection of polyploid cells that are less dependent on CDK2 for proliferation.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
To confirm resistance, you should perform a cell viability assay (e.g., MTT or XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line or previously published data indicates the development of resistance.
Q4: What strategies can be employed to overcome resistance to this compound?
Several combination therapies have shown promise in overcoming resistance to CDK inhibitors:
-
Combination with CDK4/6 Inhibitors: In cells with acquired resistance to CDK4/6 inhibitors, there is often an upregulation of Cyclin E1/CDK2 activity. Conversely, resistance to CDK2 inhibition may involve compensatory CDK4/6 activity. Therefore, a combination of SU9516 with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib) could be a synergistic strategy.
-
Combination with PARP Inhibitors: In cancer cells with CCNE1 amplification, there is often increased replication stress, making them more susceptible to DNA damage. Combining SU9516 with a PARP inhibitor (e.g., olaparib, talazoparib) can exploit this vulnerability and lead to synthetic lethality.
-
Targeting Alternative Pathways: Resistance to CDK2 inhibition can lead to the activation of alternative survival pathways. Identifying and targeting these pathways with specific inhibitors may re-sensitize the cells to SU9516.
Q5: Are there any known biomarkers to predict sensitivity to this compound?
While research is ongoing, the amplification and overexpression of CCNE1 are strongly associated with resistance to CDK2 inhibitors. Therefore, cell lines with low CCNE1 expression and a functional RB pathway are more likely to be sensitive to this compound.
Data Presentation
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| RKO | Colon Carcinoma | ~5 | Sensitive |
| SW480 | Colon Carcinoma | >10 | Less Sensitive |
| HT-29 | Colon Carcinoma | Not specified | SU9516 prevents dissociation of pRb from E2F1[2] |
Note: Specific IC50 values for this compound are not widely available in the public domain. The values for RKO and SW480 are estimated from dose-response curves. Researchers should determine the IC50 for their specific cell lines experimentally.
Table 2: Potential Combination Strategies and Their Rationale
| Combination Agent | Rationale | Potential Target Cell Lines |
| CDK4/6 Inhibitors | To overcome compensatory pathway activation. | Cell lines with acquired resistance to either CDK2 or CDK4/6 inhibitors. |
| PARP Inhibitors | To induce synthetic lethality in the context of high replication stress. | Cell lines with CCNE1 amplification. |
| PI3K/mTOR Inhibitors | To target parallel survival pathways that may be activated upon CDK2 inhibition. | Cell lines showing activation of the PI3K/mTOR pathway upon SU9516 treatment. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of SU9516. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for analyzing changes in protein expression (e.g., Cyclin E1, p-Rb, CDK2) following treatment with this compound.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting cell cycle progression.
References
Troubleshooting inconsistent p-Rb western blot results with SU9516
Welcome to the technical support center for troubleshooting inconsistent p-Rb western blot results when using the CDK inhibitor SU9516. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on obtaining reliable and reproducible data.
Troubleshooting Guides
This section addresses common problems encountered during the detection of phosphorylated Retinoblastoma protein (p-Rb) by western blot following treatment with SU9516.
Question: Why am I seeing no change or an inconsistent decrease in p-Rb levels after SU9516 treatment?
Possible Causes and Solutions:
-
Suboptimal SU9516 Concentration: The concentration of SU9516 may be too low to effectively inhibit the target Cyclin-Dependent Kinases (CDKs) responsible for Rb phosphorylation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of SU9516 for your specific cell line. Start with a concentration range that brackets the known IC50 values for CDK2, CDK1, and CDK4. A concentration of 5 µM has been shown to be effective in reducing p-Rb in some cell lines.
-
-
Insufficient Incubation Time: The duration of SU9516 treatment may not be long enough to observe a significant decrease in p-Rb levels.
-
Solution: Conduct a time-course experiment. Analyze p-Rb levels at various time points (e.g., 4, 12, 24 hours) after SU9516 treatment to identify the optimal incubation period. A decline in p-Rb can often be observed within 24 hours.[1]
-
-
Cell Line Resistance: The cell line you are using may be resistant to SU9516 or have a less active CDK4/6-Cyclin D-Rb pathway.
-
Solution: Confirm that your cell line expresses Rb and is sensitive to CDK4/6 inhibition. You can test other CDK inhibitors with different selectivity profiles to compare the effects.
-
-
Rapid Dephosphorylation During Sample Preparation: Phosphatases released during cell lysis can quickly dephosphorylate p-Rb, masking the effect of the inhibitor.
Question: My p-Rb bands are weak or undetectable, even in the control group.
Possible Causes and Solutions:
-
Low Abundance of p-Rb: Phosphorylated proteins are often present at low levels.
-
Solution: Increase the amount of protein loaded onto the gel. For phosphorylated targets, loading up to 100 µg of total protein per lane may be necessary.
-
-
Poor Antibody Performance: The primary antibody may have low affinity or be used at a suboptimal dilution.
-
Solution: Use a well-validated, phospho-specific Rb antibody. Optimize the primary antibody concentration by performing a titration. Incubating the primary antibody overnight at 4°C can enhance the signal.
-
-
Inefficient Protein Transfer: High molecular weight proteins like Rb (~110 kDa) can be difficult to transfer efficiently.
-
Solution: Optimize your transfer conditions. For larger proteins, consider a wet transfer overnight at a low constant current in a cold room. Adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer can improve the transfer of large proteins.
-
Question: I'm observing high background on my western blot, obscuring the p-Rb bands.
Possible Causes and Solutions:
-
Inappropriate Blocking Buffer: Using milk as a blocking agent can lead to high background when detecting phosphoproteins due to the presence of casein, a phosphoprotein.
-
Solution: Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can increase non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilutions that provide a strong signal with low background.
-
-
Insufficient Washing: Inadequate washing steps can leave residual antibodies on the membrane.
-
Solution: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SU9516 on Rb phosphorylation?
A1: SU9516 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and also shows inhibitory activity against CDK1 and CDK4. These CDKs are responsible for phosphorylating the Retinoblastoma protein (Rb). By inhibiting these kinases, SU9516 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state where it can bind to E2F transcription factors and inhibit cell cycle progression.
Q2: How should I prepare my cell lysates to preserve p-Rb?
A2: To preserve the phosphorylation state of Rb, it is crucial to work quickly and keep samples cold. Use a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. After lysing the cells, centrifuge the lysate at a high speed in a pre-cooled centrifuge to pellet cellular debris.
Q3: Should I probe for total Rb in addition to p-Rb?
A3: Yes, it is essential to probe for total Rb as a loading control and to normalize the p-Rb signal. This allows you to determine if the changes in p-Rb are due to a decrease in phosphorylation or a change in the total amount of Rb protein. You can either strip and re-probe the same membrane for total Rb or run parallel gels.
Q4: What do the different bands for Rb on a western blot represent?
A4: The Retinoblastoma protein can exist in multiple phosphorylation states, which can result in different band patterns on a western blot. The hypophosphorylated (active) form of Rb migrates faster, appearing as a lower molecular weight band (~110 kDa). The hyperphosphorylated (inactive) form migrates slower, resulting in one or more bands at a higher molecular weight.[4]
Q5: Could SU9516 have off-target effects that affect my western blot results?
A5: While SU9516 is relatively selective for CDKs, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations. If you observe unexpected changes in other signaling pathways, it is important to consider potential off-target effects. You can investigate this by examining the phosphorylation status of key proteins in other pathways or by using a structurally different CDK inhibitor to see if the same effects are observed.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for p-Rb western blotting experiments with SU9516.
Table 1: SU9516 Concentration and Cellular Effects
| Parameter | Value | Reference |
| CDK2 IC50 | 22 nM | MedchemExpress |
| CDK1 IC50 | 40 nM | MedchemExpress |
| CDK4 IC50 | 200 nM | MedchemExpress |
| Effective in vitro concentration | 5 µM | Selleck Chemicals |
Table 2: Recommended Antibody Dilutions for p-Rb and Total Rb Western Blotting
| Antibody | Host Species | Dilution Range | Supplier Example |
| Phospho-Rb (Ser807/811) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Rb | Mouse | 1:1000 | Cell Signaling Technology |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 - 1:10000 | Varies |
| Anti-Mouse IgG, HRP-linked | Horse | 1:2000 - 1:10000 | Varies |
Experimental Protocols
Protocol 1: Cell Treatment with SU9516
-
Cell Seeding: Plate your cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
SU9516 Preparation: Prepare a stock solution of SU9516 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing SU9516 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blotting for p-Rb and Total Rb
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (30-100 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 7.5% or 4-12% gradient SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For Rb, a wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
If probing for total Rb on the same membrane, strip the membrane using a mild stripping buffer, block again, and repeat the antibody incubation steps with the total Rb primary antibody.
-
Visualizations
Caption: SU9516 inhibits CDK2 and CDK4/6, preventing Rb phosphorylation.
Caption: Experimental workflow for p-Rb western blotting.
Caption: Troubleshooting decision tree for p-Rb western blotting.
References
Technical Support Center: (E/Z)-SU9516 and Its Effects on Cell Morphology
Welcome to the technical support center for (E/Z)-SU9516. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on its unexpected effects on cell morphology. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK2, with an IC50 of 22 nM, but also shows inhibitory activity against CDK1 (IC50 = 40 nM) and CDK4 (IC50 = 200 nM).[1][2] Its mechanism involves the inhibition of the phosphorylation of the retinoblastoma protein (pRb), which leads to cell cycle arrest at the G0/G1 or G2/M phase and the induction of apoptosis.[3][4][5]
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that this compound has off-target effects that are independent of its CDK inhibitory activity. A notable off-target effect is the upregulation of α7β1 integrin expression.[6][7] This has been observed to be mediated through the inhibition of the p65-NF-κB and Ste20-related proline-alanine-rich kinase (SPAK)/oxidative stress-responsive 1 (OSR1) signaling pathways.[7][8]
Q3: Can this compound cause changes in cell morphology?
Yes, treatment with this compound has been documented to cause significant morphological changes in certain cell types. For example, in myoblasts, it promotes myogenic fusion, leading to the formation of larger myotubes with an increased number of nuclei.[3] While less documented in other cell types, alterations in the cell cycle and adhesion molecule expression could potentially lead to unexpected morphological phenotypes in various cell lines.
Q4: I am observing unexpected changes in my cells' shape and adhesion after treatment with SU9516. What could be the cause?
Unexpected morphological changes, such as cell rounding, detachment, or altered spreading, could be due to several factors:
-
Cell Cycle Arrest: As SU9516 arrests cells in the G0/G1 or G2/M phase, you may observe an enrichment of cells with morphologies characteristic of these phases.[3]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, SU9516 induces apoptosis, which is characterized by cell shrinkage, membrane blebbing, and eventual detachment.[1][7]
-
Off-Target Effects on Adhesion: The upregulation of integrins, as seen in muscle cells, could potentially alter cell-matrix and cell-cell interactions in other cell types, leading to changes in adhesion and morphology.[6][7]
-
Cytoskeletal Rearrangements: While not extensively documented, inhibitors affecting cell cycle and adhesion can indirectly lead to rearrangements of the actin cytoskeleton and microtubules.
Troubleshooting Guide: Unexpected Morphological Changes
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased cell rounding and detachment at low concentrations. | Cell line may be particularly sensitive to the anti-proliferative or pro-apoptotic effects of SU9516. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Reduce the treatment duration. 3. Assess markers of apoptosis (e.g., caspase-3 cleavage) to confirm if cell death is being induced. |
| Cells appear larger or flatter than control cells. | 1. Cell cycle arrest in G2/M can lead to an increase in cell size. 2. Off-target effects on signaling pathways that regulate cell spreading and the cytoskeleton. | 1. Analyze the cell cycle distribution of treated cells using flow cytometry to confirm G2/M arrest. 2. Stain for cytoskeletal components (F-actin and α-tubulin) to visualize any structural changes. 3. Investigate the expression levels of key adhesion molecules. |
| Formation of unusual cellular protrusions or altered cell polarity. | Disruption of normal cytoskeletal dynamics due to off-target kinase inhibition or altered adhesion signaling. | 1. Perform immunofluorescence for key cytoskeletal and adhesion proteins (e.g., vinculin, paxillin) to examine focal adhesions. 2. Use live-cell imaging to monitor morphological changes in real-time. |
| Inconsistent morphological changes across experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent drug concentration or solvent effects. 3. Passage number of the cell line. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh drug dilutions for each experiment and use a consistent final solvent concentration in all wells (including controls). 3. Use cells within a consistent and low passage number range. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK2 | 22[1][2] |
| CDK1 | 40[1][2] |
| CDK4 | 200[1][2] |
Table 2: Effect of SU9516 on Myotube Morphology in C2C12 Cells
| Treatment | Average Myofiber Width (relative to control) | Fusion Index (relative to control) |
| 12 µM SU9516 (72h) | ~3-fold increase[3] | ~3-fold increase[3] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound for Morphological Analysis
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that allows for individual cell morphology to be observed after the desired treatment period (typically 50-70% confluency). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Fixation and Staining: After treatment, wash the cells with PBS and proceed with fixation and immunofluorescence staining to visualize the cytoskeleton and nucleus (see Protocol 2).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify morphological parameters such as cell area, perimeter, circularity, and fluorescence intensity of stained components using image analysis software.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton and Nucleus
-
Fixation: After cell treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Staining:
-
F-actin: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Nucleus: After washing out the phalloidin solution, incubate the cells with a nuclear counterstain such as DAPI or Hoechst 33342 for 10 minutes.
-
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Image the stained cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Unexpected off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy. [rarediseasesjournal.com]
- 3. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 4. Quantifying the Single-Cell Morphological Landscape of Cellular Transdifferentiation through Force Field Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andrewslab.ca [andrewslab.ca]
- 6. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of image analysis tools for the measurement of cellular morphology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (E/Z)-SU9516 and Other CDK2 Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target in breast cancer, particularly in the context of resistance to CDK4/6 inhibitors.[1] This guide provides a comparative overview of (E/Z)-SU9516, a potent CDK2 inhibitor, and other notable CDK inhibitors investigated in breast cancer research. The information is presented to facilitate an objective assessment of their performance, supported by available experimental data.
Mechanism of Action: Targeting the Cell Cycle Engine
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2] CDKs, in association with their cyclin partners, are the master regulators of cell cycle progression. The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for the G1/S phase transition and S phase progression, respectively.[3][4] Inhibition of CDK2 leads to cell cycle arrest and, in many cases, apoptosis (programmed cell death), thereby curbing tumor growth.[2][5]
This compound is an isomer of SU9516, a potent inhibitor of CDK2.[4] It also demonstrates inhibitory activity against CDK1 and CDK4, albeit at higher concentrations.[4] Its mechanism of action involves blocking the ATP-binding site of CDK2, thereby preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and the induction of apoptosis.
Comparative Efficacy of CDK Inhibitors in Breast Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other CDK inhibitors against various breast cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target CDKs | Breast Cancer Cell Line | IC50 (nM) | Reference |
| SU9516 | CDK2 , CDK1, CDK4 | Not Specified in Breast Cancer | 22 (CDK2) | [4] |
| Roscovitine | CDK2, CDK5, Cdc2 | MCF-7 | ~15,000 (average across cancer cell lines) | [6] |
| MDA-MB-435 | Not Specified | |||
| Therapy-Resistant MCF-7 Models | 20,000 - 30,000 | [5] | ||
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | MDA-MB-231 | 6 | [7] |
| T-47D | >40 | [7] | ||
| MCF-7 | >40 | [7] | ||
| HCC-1806 | 29 | [8] | ||
| SNS-032 | CDK2, CDK7, CDK9 | MCF-7 | 184 | [9] |
| MDA-MB-435 | 133.6 | [9] |
Table 1: Comparison of this compound and other CDK2-targeting inhibitors.
| Inhibitor | Target CDKs | Breast Cancer Cell Line | IC50 (nM) | Reference |
| Palbociclib | CDK4, CDK6 | MCF-7 | 148 | [10][11] |
| MDA-MB-231 | 432 | [10][11] | ||
| MDA-MB-453 | 106 | [12] | ||
| Ribociclib | CDK4, CDK6 | MCF-7 | 913 (average in biomarker-positive lines) | [13] |
| T-47D | Not Specified | |||
| Abemaciclib | CDK4, CDK6 | MCF-7 | 168 (average in biomarker-positive lines) | [13] |
| T-47D | Not Specified | |||
| Wide Panel (44 lines) | 12 - 3,730 | [13] |
Table 2: IC50 values of CDK4/6 inhibitors in breast cancer cell lines for reference.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of CDK2 inhibitors.
CDK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
Test compound (e.g., SU9516)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radioactive [γ-³²P]ATP)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2 enzyme, and substrate.
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the kinase activity. For ADP-Glo™, this involves measuring luminescence, which is proportional to the amount of ADP produced. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cells treated with the test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in breast cancer cells by treating them with the test compound for a desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Breast cancer cells treated with the test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat breast cancer cells with the test compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. This can be done for at least 30 minutes on ice.[15][16]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution, which includes RNase A to degrade RNA and ensure that only DNA is stained.[15]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[17]
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Landscape
The following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for evaluating CDK inhibitors.
Caption: CDK2 signaling pathway in breast cancer.
Caption: Experimental workflow for evaluating CDK inhibitors.
Conclusion
References
- 1. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2-AP1 inhibits growth of breast cancer cells by regulating cell cycle and increasing docetaxel sensitivity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Head-to-Head Comparison of (E/Z)-SU9516 and Dinaciclib: Efficacy and Mechanism of Action
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparison of two notable CDK inhibitors, (E/Z)-SU9516 and Dinaciclib, focusing on their efficacy, mechanisms of action, and the signaling pathways they modulate. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and Dinaciclib exert their anti-cancer effects by inhibiting CDKs, key regulators of cell cycle progression and transcription. However, they exhibit distinct target profiles.
This compound is recognized as a potent inhibitor of CDK2 , with a reported IC50 of 22 nM. It also demonstrates inhibitory activity against CDK1 and CDK4 , with IC50 values of 40 nM and 200 nM, respectively.[1] By targeting these CDKs, SU9516 can induce cell cycle arrest and apoptosis in cancer cells.
Dinaciclib , on the other hand, is a broader-spectrum CDK inhibitor, potently targeting CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range (1-4 nM).[2][3][4] Its ability to inhibit both cell cycle-related CDKs (CDK1, CDK2) and transcriptional CDKs (CDK9) gives it a dual mechanism of action, leading to both cell cycle arrest and suppression of the transcription of anti-apoptotic proteins.[5][6]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro efficacy of this compound and Dinaciclib against various CDK enzymes and cancer cell lines. While direct head-to-head comparisons in the same studies are limited, the available data provides valuable insights into their relative potencies.
Table 1: Inhibitory Activity (IC50) against Cyclin-Dependent Kinases
| Compound | CDK1 | CDK2 | CDK4 | CDK5 | CDK9 |
| This compound | 40 nM | 22 nM | 200 nM | - | - |
| Dinaciclib | 3 nM | 1 nM | 60-100 nM | 1 nM | 4 nM |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | Colon Carcinoma Cells | Colon Cancer | Induces apoptosis |
| Dinaciclib | Triple-Negative Breast Cancer (TNBC) PDX models | Breast Cancer | 11 nM (median) |
| Dinaciclib | Clear Cell Renal Cell Carcinoma (CC-RCC) | Kidney Cancer | 5-16 nM |
| Dinaciclib | Malignant Human Glioma | Brain Cancer | 20-40 nM |
Data compiled from multiple sources.[1][4][6][7]
Impact on Cellular Processes: Cell Cycle Arrest and Apoptosis
Both inhibitors effectively induce cell cycle arrest and apoptosis, key mechanisms for their anti-tumor activity.
Dinaciclib has been shown to induce a G2/M phase cell cycle arrest in triple-negative breast cancer cells and lymphoma cells.[4][8] In clear cell renal cell carcinoma, Dinaciclib treatment leads to a decrease in the S phase population and an increase in the sub-G1 population, indicative of apoptosis.[1] This apoptotic response is further confirmed by the increased cleavage of PARP and caspase 3.[1]
This compound also effectively induces apoptosis in cancer cells, as demonstrated in colon carcinoma cells.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these inhibitors and a general workflow for their comparative evaluation.
References
- 1. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
Positive and negative controls for (E/Z)-SU9516 experiments
This guide provides a comprehensive overview of appropriate positive and negative controls for experiments involving (E/Z)-SU9516, a potent cyclin-dependent kinase (CDK) inhibitor. The selection of proper controls is critical for the validation of experimental results, ensuring that observed effects are specifically due to the inhibition of the intended target. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is the isomer of SU9516, a 3-substituted indolinone compound known to be a potent inhibitor of CDK2.[1][2] It also demonstrates inhibitory activity against CDK1 and CDK4, albeit at higher concentrations.[1][2][3] The primary mechanism of action involves binding to the ATP pocket of CDKs, leading to the inhibition of their kinase activity.[4] This disruption of the cell cycle can induce apoptosis and cause cell cycle arrest, typically at the G1/S or G2/M phase.[3][5] Given its activity against multiple kinases, it is essential to employ a robust set of controls to dissect its specific effects.
Control Selection: A Comparative Overview
Proper experimental design necessitates the use of both positive and negative controls to validate the specificity and efficacy of this compound.
Positive Controls are used to confirm that the experimental system is capable of producing the expected effect. They should ideally mimic the known mechanism of the test compound.
Negative Controls are essential for establishing a baseline and ensuring that the observed effects are not due to non-specific factors, such as the vehicle used for dissolution or off-target interactions.
The following table summarizes recommended controls for various assays.
| Control Type | Compound | Primary Target(s) | Rationale for Use | Typical Assays |
| Positive | Roscovitine | CDK1, CDK2, CDK5 | A well-characterized CDK inhibitor to validate assays measuring cell cycle arrest and apoptosis induction via CDK inhibition. | Kinase Assays, Cell Cycle Analysis, Western Blot (pRb), Apoptosis Assays |
| Positive | Staurosporine | Broad-spectrum kinase inhibitor | A potent, non-specific inducer of apoptosis. Used to confirm the cell's capacity to undergo apoptosis. | Apoptosis Assays (Caspase activity, Annexin V) |
| Positive | Nocodazole | Microtubule polymerization | Induces G2/M cell cycle arrest, serving as a positive control for cell cycle analysis experiments. | Cell Cycle Analysis (Flow Cytometry) |
| Negative | Vehicle (e.g., DMSO) | None | Controls for any effects of the solvent used to dissolve SU9516 and other compounds. | All assays |
| Negative | Structurally related inactive analog | None | An ideal negative control that is structurally similar to SU9516 but lacks inhibitory activity against CDKs. (Availability may be limited). | All assays |
| Negative | Palbociclib | CDK4/6 | A highly selective CDK4/6 inhibitor can be used to differentiate effects of CDK2 inhibition from CDK4/6 inhibition, especially in cell lines sensitive to both.[6] | Cell Proliferation Assays, Western Blot (pRb) |
| Negative | Rb-deficient cells (e.g., Saos-2) | N/A | Since Rb is a key downstream target of CDK2, cells lacking Rb should be less sensitive to SU9516, confirming its on-target effect. | Cell Viability Assays, Cell Cycle Analysis |
Quantitative Data Comparison
The following table presents a summary of inhibitory concentrations (IC50) for SU9516 and select control compounds against key kinases. These values are essential for determining appropriate experimental concentrations.
| Compound | CDK2 (IC50) | CDK1 (IC50) | CDK4 (IC50) | Notes |
| SU9516 | 22 nM[1][2][3] | 40 nM[1][2][3] | 200 nM[1][2][3] | Potent against CDK2 and CDK1, with lower potency against CDK4. |
| Roscovitine | ~40 nM | ~70 nM | >100 µM | Highly selective for CDKs over other kinase families. |
| Palbociclib | >10 µM | >10 µM | ~11 nM | Highly selective for CDK4/6, making it a good negative control for CDK2-specific effects. |
Note: IC50 values can vary depending on experimental conditions (e.g., ATP concentration in kinase assays).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the role of this compound and its controls.
Caption: Simplified cell cycle pathway showing inhibition points.
Caption: General experimental workflow for cellular assays.
Caption: Logical diagram of expected experimental outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols for key experiments.
In Vitro CDK2 Kinase Assay
Objective: To measure the direct inhibitory effect of this compound on CDK2 kinase activity.
Materials:
-
Recombinant active CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
This compound, positive control (Roscovitine), negative control (DMSO)
-
Kinase reaction buffer
-
96-well plates
Protocol:
-
Prepare serial dilutions of this compound and control compounds in kinase reaction buffer.
-
In a 96-well plate, add the kinase buffer, CDK2/Cyclin E enzyme, and the substrate (Histone H1).
-
Add the diluted compounds (or DMSO for the negative control) to the respective wells. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction using a stop solution.
-
Quantify the phosphorylation of the substrate. For radiolabeling, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For luminescence-based assays (like ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced.
-
Calculate the percentage of inhibition relative to the DMSO control and plot dose-response curves to determine IC50 values.
Cell Viability Assay (SRB Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, RKO)
-
Complete growth medium
-
This compound and control compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and controls. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells by adding 0.4% SRB solution to each well and incubating for 10 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilize the bound stain by adding 10 mM Tris base solution to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot for pRb Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation of Retinoblastoma protein (Rb), a key downstream substrate of CDK2.
Materials:
-
Cell line expressing Rb
-
This compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound or controls for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Rb and the loading control (β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated Rb to total Rb.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating On-Target vs. Off-Target Effects of (E/Z)-SU9516: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-SU9516, an isomer of the well-characterized compound SU9516, is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs). Originally developed as an anti-cancer agent due to its role in cell cycle regulation, subsequent research has revealed a more complex pharmacological profile, including significant off-target activities with potential therapeutic implications. This guide provides a comprehensive comparison of the on-target and off-target effects of this compound, supported by experimental data and detailed protocols to aid researchers in dissecting its mechanism of action.
On-Target Profile: Inhibition of Cyclin-Dependent Kinases
The primary, or "on-target," activity of SU9516 is the inhibition of CDKs, key regulators of cell cycle progression. By competitively binding to the ATP pocket of these kinases, SU9516 prevents the phosphorylation of crucial substrates, such as the Retinoblastoma protein (pRb). This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis in rapidly dividing cancer cells.[1]
Off-Target Profile: Broader Kinase Inhibition and Pathway Modulation
Beyond its intended targets, SU9516 interacts with a range of other kinases and signaling pathways. These "off-target" effects are critical to understand, as they can lead to unexpected phenotypes, potential side effects, or novel therapeutic opportunities. Notably, SU9516 has been shown to inhibit the SPAK/OSR1 and p65-NF-κB signaling pathways, effects that are being explored for the treatment of Duchenne muscular dystrophy.[2] Furthermore, kinome profiling has identified additional off-target kinases, including Tousled-like kinase 2 (TLK2), Fms-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase C (TRKC).[2]
Data Presentation: Quantitative Comparison of this compound Kinase Inhibition
The following tables summarize the known inhibitory activities of SU9516 against its on-target and key off-target kinases. This quantitative data is essential for designing experiments with appropriate concentrations to selectively engage or avoid specific targets.
Table 1: On-Target Kinase Inhibition Profile of SU9516
| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| CDK2 | Biochemical | 22 | [1] |
| CDK2/cyclin A | Biochemical (Ki) | 31 | [3] |
| CDK1 | Biochemical | 40 | [1] |
| CDK4 | Biochemical | 200 | [1] |
| CDK9 | Biochemical | 900 |
Table 2: Off-Target Kinase and Pathway Inhibition Profile of SU9516
| Target Kinase/Pathway | Assay Type | % Inhibition or IC50 | Concentration | Reference |
| SPAK/OSR1 Kinases | KiNativ™ (in-cell) | ~80% | 100 nM | |
| TLK2 | Biochemical | 57% | 500 nM | [2] |
| FLT3 | Biochemical | - | 500 nM | [2] |
| TRKC | Biochemical | - | 500 nM | [2] |
| Kinome Screen | Biochemical | >80% (for 10 kinases) | 1 µM | [2] |
| PDGFr | Biochemical | 18 µM | - | |
| p38 | Biochemical | >10 µM | - | |
| PKC | Biochemical | >10 µM | - | |
| EGFR | Biochemical | >100 µM | - |
Table 3: Comparison with Alternative CDK2 Inhibitors
| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity (CDK1/CDK2) | Reference |
| SU9516 | 22 | 40 | ~1.8-fold | [1] |
| Flavopiridol | - | - | Non-selective | |
| Seliciclib (R-Roscovitine) | - | - | Moderate | |
| Purine Derivative (73) | 44 | 86,000 | ~1955-fold |
Mandatory Visualization
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by SU9516 and the logical framework for distinguishing its on-target and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-SU9516: A Selective CDK2 Inhibitor Outperforming Pan-CDK Inhibitors in Target Specificity
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. However, a significant challenge has been the development of inhibitors with high selectivity for specific CDKs, as off-target effects of pan-CDK inhibitors can lead to increased toxicity. (E/Z)-SU9516, an isomer of SU9516, demonstrates a more selective inhibition profile, primarily targeting CDK2, which contrasts with the broad-spectrum activity of pan-CDK inhibitors like Flavopiridol. This guide provides a comparative analysis of this compound's selectivity against that of pan-CDK inhibitors, supported by experimental data.
Superior Selectivity of SU9516
SU9516 exhibits potent inhibition of CDK2 with an IC50 value of 22 nM.[1] Its inhibitory activity against other key cell cycle CDKs, such as CDK1 and CDK4, is significantly lower, with IC50 values of 40 nM and 200 nM, respectively.[1] This selectivity for CDK2 suggests a more targeted therapeutic approach with a potentially wider therapeutic window and reduced side effects compared to inhibitors that indiscriminately target multiple CDKs. Furthermore, kinetic studies have shown that SU9516 is competitive with respect to ATP for CDK2/cyclin A, with a Ki value of 0.031 µM.[2] While it also inhibits CDK2/cyclin E and CDK1/cyclin B1 in an ATP-competitive manner, its potency is reduced by 2- to 8-fold.[2] In contrast, its inhibition of CDK4/cyclin D1 is non-competitive with respect to ATP and shows a 45-fold reduced potency.[2]
Pan-CDK inhibitors, by design, target a wide array of CDKs. Flavopiridol, a well-characterized pan-CDK inhibitor, demonstrates potent inhibition across multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, with IC50 values of 30 nM, 170 nM, 100 nM, 60 nM, 300 nM, and 10 nM, respectively.[3] While this broad activity can be effective in halting cell cycle progression, it also increases the likelihood of off-target effects and associated toxicities.[3]
The following table summarizes the inhibitory concentrations (IC50) of SU9516 and the pan-CDK inhibitor Flavopiridol against various cyclin-dependent kinases.
| Kinase Target | SU9516 IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1 | 40[1] | 30[3] |
| CDK2 | 22[1] | 170[3] |
| CDK4 | 200[1] | 100[3] |
| CDK6 | Not Reported | 60[3] |
| CDK7 | Not Reported | 300[3] |
| CDK9 | Not Reported | 10[3] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for CDK inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an assay:
Objective: To measure the enzymatic activity of a specific CDK in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
Specific protein substrate (e.g., Histone H1 for CDK2)
-
Radioactive ATP (γ-³²P-ATP)
-
Kinase assay buffer (containing Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., SU9516) at various concentrations
-
Polyacrylamide gels for electrophoresis (SDS-PAGE)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: A master mix is prepared containing the kinase assay buffer, the specific CDK/cyclin complex, and the protein substrate.
-
Inhibitor Addition: The test inhibitor is serially diluted and added to individual reaction tubes. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radioactive ATP. The reactions are then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution that denatures the proteins, such as an SDS-PAGE loading buffer.
-
Separation of Proteins: The reaction products are separated by size using SDS-PAGE.
-
Detection of Phosphorylation: The gel is dried and exposed to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified for each inhibitor concentration. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of CDK inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified CDK signaling pathway in the cell cycle.
Caption: Experimental workflow for in vitro kinase inhibition assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitors (E/Z)-SU9516 and SU14813
In the landscape of kinase inhibitor research, (E/Z)-SU9516 and SU14813 represent two distinct classes of small molecules with divergent primary targets and mechanisms of action. This guide provides a comprehensive comparison of their performance in kinase inhibition assays, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways they modulate.
Data Presentation: A Head-to-Head Look at Kinase Inhibition
The inhibitory activities of this compound and SU14813 are summarized below, showcasing their distinct selectivity profiles. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | This compound IC50 (nM) | SU14813 IC50 (nM) |
| CDK2 | 22 | Not reported |
| CDK1 | 40 | Not reported |
| CDK4 | 200 | Not reported |
| VEGFR1 | Not reported | 2[1] |
| VEGFR2 | Not reported | 50[1] |
| PDGFRβ | Not reported | 4[1] |
| KIT | Not reported | 15[1] |
| FLT3 | Inhibition noted | Inhibition noted[2] |
| TRKC | Inhibition noted | Not reported |
| TLK2 | 57% inhibition at 500 nM[2] | Potent inhibition noted[2] |
At a Glance: Key Differences in Kinase Inhibition Profiles
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with the highest affinity for CDK2.[3] Its primary mechanism of action involves the inhibition of cell cycle progression and the induction of apoptosis.[4] It has also been shown to have off-target effects on other kinases such as Tousled-like kinase 2 (TLK2), Fms-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase C (TRKC).[2]
SU14813 , in contrast, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It potently inhibits key drivers of angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][5] Its broad-spectrum activity makes it a potent anti-angiogenic and antitumor agent.[5][6]
Experimental Protocols: Methodologies for Kinase Inhibition Assays
The following are detailed methodologies for the key experiments cited in the comparison of this compound and SU14813.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase in a cell-free system.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (often as a GST-fusion protein)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled (γ-³²P-ATP)
-
Kinase reaction buffer
-
Inhibitor compound at various concentrations
-
96-well plates
-
Phosphorimager or scintillation counter
Procedure:
-
Preparation of Reagents: The inhibitor is serially diluted to a range of concentrations. The kinase, substrate, and ATP are prepared in the kinase reaction buffer.
-
Reaction Setup: The kinase, substrate, and inhibitor are added to the wells of a 96-well plate and pre-incubated.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Receptor Tyrosine Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a receptor tyrosine kinase within a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking ligand-induced receptor activation.
Materials:
-
Cells expressing the target receptor tyrosine kinase
-
Cell culture medium
-
Receptor-specific ligand (e.g., VEGF or PDGF)
-
Inhibitor compound at various concentrations
-
Lysis buffer
-
Antibodies: a capture antibody for the receptor and a detection antibody for phosphotyrosine (often enzyme-conjugated for ELISA)
-
ELISA plate and reagents (substrate, stop solution)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and grown to confluence. They are then serum-starved to reduce basal receptor phosphorylation before being treated with various concentrations of the inhibitor.
-
Ligand Stimulation: The cells are stimulated with the appropriate ligand to induce receptor phosphorylation.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
ELISA:
-
The wells of an ELISA plate are coated with a capture antibody that specifically binds to the target receptor.
-
The cell lysates are added to the wells, and the receptor is captured by the antibody.
-
The wells are washed to remove unbound proteins.
-
A detection antibody that recognizes phosphorylated tyrosine residues is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another wash, a substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
-
Data Analysis: The signal intensity, which is proportional to the amount of phosphorylated receptor, is measured using a plate reader. The IC50 value is calculated by plotting the signal against the inhibitor concentration.
Visualizing the Mechanisms of Action
Experimental Workflow for a Typical Kinase Inhibition Assay
Caption: Workflow of a biochemical kinase inhibition assay.
Signaling Pathway Inhibited by this compound
Caption: this compound inhibits CDK2, a key regulator of the G1/S phase transition in the cell cycle.
Signaling Pathway Inhibited by SU14813
Caption: SU14813 inhibits VEGFR and PDGFR signaling, blocking downstream pathways that promote cell proliferation, survival, and migration.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandwich KIRA-ELISA Protocol [protocols.io]
- 6. med.upenn.edu [med.upenn.edu]
Validating the EMT Inhibitory Activity of SU9516: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU9516's epithelial-mesenchymal transition (EMT) inhibitory activity against other known inhibitors. The information presented is based on available experimental data to assist researchers in evaluating SU9516 for their studies.
Introduction to SU9516 and EMT Inhibition
SU9516 is recognized as a cyclin-dependent kinase 2 (CDK2) inhibitor.[1] Beyond its primary target, it has demonstrated inhibitory effects on other kinases such as CDK1 and CDK5.[2] Notably, research has identified SU9516 as an inhibitor of EMT, a crucial process in cancer progression and metastasis where epithelial cells acquire mesenchymal characteristics.[1] This guide compares the EMT inhibitory effects of SU9516 with two established TGF-β receptor I (TGFβR1) inhibitors, SB-525334 and SB431542, which are also known to block EMT.
Comparative Analysis of EMT Inhibitory Activity
The primary quantitative data for comparing the EMT inhibitory potential of SU9516, SB-525334, and SB431542 comes from a high-throughput 3D screening system. This system measured the Spheroid EMT inhibitory (SEMTIN) activity in A549 lung cancer cells where EMT was induced by TGF-β2. The half-maximal inhibitory concentrations (IC50) from this study are summarized below.
| Compound | Primary Target(s) | SEMTIN Activity IC50 (µM) | Reference |
| SU9516 | CDK2, CDK1, CDK5 | 1.21 | [1] |
| SB-525334 | TGFβR1 (ALK5) | 0.31 | [1] |
| SB431542 | TGFβR1 (ALK5), ALK4, ALK7 | 2.38 | [1] |
Based on this data, SB-525334 is the most potent inhibitor in this specific assay, followed by SU9516 and then SB431542.
While direct quantitative comparisons of the effects of these three compounds on specific EMT markers from a single study are limited, the mechanisms of action allow for expected outcomes:
-
SU9516 : By inhibiting CDK2, SU9516 is expected to interfere with cell cycle progression which can be linked to the proliferative aspects of EMT. Studies have shown that SU9516 can inhibit the TGF-β-induced disappearance of E-cadherin at the cell surface.[1]
-
SB-525334 and SB431542 : As direct inhibitors of the TGF-β receptor I, these compounds are expected to block the canonical Smad signaling pathway. This would lead to the suppression of downstream EMT-inducing transcription factors like Snail, Slug, and Twist, resulting in the maintenance of E-cadherin expression and the prevention of N-cadherin and vimentin upregulation.
Signaling Pathways in EMT Inhibition
The following diagram illustrates the TGF-β-induced EMT pathway and the points of intervention for SU9516 and the comparator compounds.
Caption: TGF-β signaling pathway leading to EMT and the inhibitory targets of SU9516 and comparator compounds.
Experimental Workflow for Validation
The diagram below outlines a typical workflow for validating the EMT inhibitory activity of a compound like SU9516.
Caption: A standard experimental workflow for assessing the EMT inhibitory effects of small molecules.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blotting for EMT Markers
This protocol is for assessing the protein levels of epithelial and mesenchymal markers.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Preparation of Inserts:
-
Thaw Matrigel on ice.
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of diluted Matrigel.
-
Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cells in a serum-free medium.
-
Seed cells into the upper chamber of the coated inserts.
-
-
Assay Performance:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Quantification:
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Immunofluorescence for E-cadherin
This method is used to visualize the localization of E-cadherin.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Perform EMT induction and inhibitor treatment as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-E-cadherin primary antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on microscope slides.
-
Visualize using a fluorescence or confocal microscope.
-
Logical Comparison of Inhibitors
The following diagram illustrates the logical relationship in the comparison of these EMT inhibitors.
Caption: Logical framework for comparing SU9516 with alternative EMT inhibitors based on quantitative data.
References
Comparative Analysis: (E/Z)-SU9516 vs. Flavopiridol as Cyclin-Dependent Kinase Inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase (CDK) inhibitors, (E/Z)-SU9516 and Flavopiridol (Alvocidib). Both compounds have been extensively studied for their anti-proliferative and pro-apoptotic effects in cancer cells, primarily through the inhibition of CDKs, key regulators of the cell cycle and transcription. However, they exhibit distinct selectivity profiles, mechanisms of action, and potency, which are critical considerations for their application in research and potential therapeutic development.
Core Mechanisms of Action
This compound and Flavopiridol exert their anti-cancer effects by targeting the ATP-binding pocket of CDKs, but their specificity and breadth of targets differ significantly.
Flavopiridol is recognized as a potent, first-generation pan-CDK inhibitor , demonstrating broad activity against multiple CDKs involved in both cell cycle progression and transcription.[1][2][3] It competitively binds to the ATP-binding domain of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[4][5][6] Its potent inhibition of the positive transcription elongation factor b (P-TEFb), which contains CDK9, leads to the suppression of phosphorylation at the C-terminus of RNA polymerase II.[4][7] This action effectively shuts down transcription of short-lived mRNAs, including those encoding crucial anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells, even non-cycling ones.[4][7] This dual inhibition of cell cycle and transcriptional CDKs contributes to its potent cytotoxicity.[1][4]
This compound , a 3-substituted indolinone, is a more selective CDK inhibitor, with its highest potency directed towards CDK2 .[8][9][10] It also shows inhibitory activity against CDK1 and, to a lesser extent, CDK4.[8][9][11] Mechanistically, SU9516 is an ATP-competitive inhibitor of CDK1 and CDK2, but it displays non-competitive inhibition towards CDK4.[12] Its primary mode of action involves inhibiting the phosphorylation of the retinoblastoma protein (pRb), which enhances the formation of the pRB/E2F complex, thereby inducing cell cycle arrest in the G1 and G2-M phases.[8] Like Flavopiridol, SU9516 can also transcriptionally downregulate the Mcl-1 anti-apoptotic protein.[8]
Caption: Cell cycle and transcription inhibition by SU9516 and Flavopiridol.
Data Presentation: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Flavopiridol against a panel of key cyclin-dependent kinases. Data has been compiled from multiple sources and standardized to nanomolar (nM) concentrations for direct comparison.
| Target Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Primary Function |
| CDK1 | 40 - 200[8][9] | 30[6][13] | G2/M Transition |
| CDK2 | 22 - 30[8][9][10] | 40 - 170[6][13] | G1/S Transition, S-Phase |
| CDK4 | 200 - 1700[8][9] | 20 - 100[6][13] | G1 Progression |
| CDK6 | Not widely reported | 60[6] | G1 Progression |
| CDK7 | Not widely reported | 100 - 875[4][6] | Transcription, CDK Activation |
| CDK9 | 900[8] | <8 - 20[13][14] | Transcription Elongation |
Data compiled from references[4][6][8][9][10][13][14]. Note that IC50 values can vary based on assay conditions.
Comparative Cellular Effects
Both inhibitors induce cell cycle arrest and apoptosis, consistent with their function as CDK inhibitors. However, the nature of the cell cycle block can differ based on their primary targets.
| Cellular Effect | This compound | Flavopiridol |
| Primary Cell Cycle Arrest | G1 and G2-M phases[8] | G1/S and G2/M boundaries[5] |
| Apoptosis Induction | Yes, in various cancer cell lines[8] | Yes, potent inducer even in non-cycling cells[1][4] |
| Effect on Transcription | Downregulates Mcl-1[8] | Global inhibition via CDK7/9[4][7] |
| Other Reported Activities | Increases α7β1 integrin expression[15][16] | Anti-angiogenic activity[1][7] |
Experimental Protocols & Workflows
Detailed methodologies for key experiments cited in the evaluation of CDK inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
Caption: General workflow for an in vitro radioactive kinase assay.
Methodology:
-
Reaction Setup : In a 96-well plate, combine the purified active kinase (e.g., CDK2/Cyclin E) with a kinase buffer (typically containing HEPES or Tris, MgCl₂, and DTT).[9][10]
-
Substrate Addition : Add a suitable substrate, such as Histone H1 for CDK1/2 or a GST-Rb fusion protein for CDK4.[6][9]
-
Inhibitor Treatment : Add serial dilutions of SU9516 or Flavopiridol to the wells. Include a DMSO vehicle control.
-
Initiation : Start the kinase reaction by adding ATP, often spiked with a radioisotope like [γ-³³P]ATP.[6][10]
-
Incubation : Incubate the plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA.[9]
-
Detection : Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove free ATP. The amount of incorporated radiolabel on the substrate, which is captured by the filter, is quantified using a scintillation counter.
-
Analysis : Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability following treatment with the inhibitors.[14][17]
Methodology:
-
Cell Seeding : Seed cancer cells of interest into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][14]
-
Treatment : Replace the medium with fresh medium containing serial dilutions of SU9516 or Flavopiridol. Include a vehicle control (DMSO).[14]
-
Incubation : Incubate the cells for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[18][19]
-
Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17][19]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI50/IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.[20][21]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Culture and Treatment : Plate cells and treat with various concentrations of SU9516, Flavopiridol, or vehicle control for a desired time (e.g., 24 hours).
-
Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.[22]
-
Fixation : Resuspend the cells and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes or store at -20°C.[20][22]
-
Washing : Centrifuge the fixed cells to remove the ethanol and wash them with PBS.[22]
-
Staining : Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[20][22]
-
Incubation : Incubate the cells in the dark at room temperature for at least 30 minutes.[23]
-
Flow Cytometry : Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis : Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase cells will be distributed between them. Analyze the percentage of cells in each phase using cell cycle analysis software.[22]
Summary and Conclusion
This compound and Flavopiridol are both valuable chemical probes for studying the roles of CDKs in cancer biology. Their distinct profiles make them suitable for different experimental questions.
-
Flavopiridol acts as a broad-spectrum inhibitor, potently targeting both cell cycle and transcriptional CDKs. Its powerful effect on transcription via CDK9 inhibition makes it a highly effective cytotoxic agent, capable of inducing apoptosis irrespective of the cell cycle phase. This broad activity is a key feature for therapeutic consideration but can also contribute to off-target effects.
-
This compound offers greater selectivity, with a clear preference for CDK2 over other kinases. This makes it a more precise tool for dissecting the specific roles of CDK2 in the G1/S transition and S phase progression. While less potent against the broader CDK family compared to Flavopiridol, its selectivity can be advantageous in studies where targeting a specific node in the cell cycle is desired.
The choice between these two inhibitors should be guided by the specific research goals. For inducing broad cell cycle arrest and transcriptional shutdown, Flavopiridol is a potent option. For more targeted investigations into the function of CDK2, SU9516 provides a more selective tool. The experimental protocols provided herein offer a robust framework for characterizing these and other kinase inhibitors in a preclinical setting.
References
- 1. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cyclin-dependent kinase inhibitor flavopiridol potentiates doxorubicin efficacy in advanced sarcomas: preclinical investigations and results of a phase I dose escalation clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. researchtweet.com [researchtweet.com]
Safety Operating Guide
Navigating the Disposal of (E/Z)-SU9516: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the handling and disposal of (E/Z)-SU9516, a potent cyclin-dependent kinase (CDK) inhibitor. By offering clear procedural guidance, this content aims to be a trusted resource for laboratory safety and chemical management.
Proper Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste. It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Classification
-
Solid this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Solutions: Solutions containing this compound, most commonly prepared in Dimethyl Sulfoxide (DMSO), are also to be disposed of as hazardous waste. DMSO can facilitate the absorption of other chemicals through the skin, making proper handling and disposal of these solutions critical.
-
Contaminated Labware: All labware, including pipette tips, tubes, flasks, and gloves, that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
Step 2: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Keep solid waste, liquid waste (e.g., DMSO solutions), and contaminated labware in separate, clearly labeled containers.
Step 3: Containerization
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Use a chemically compatible container with a secure screw-top cap. The container should be labeled "Hazardous Waste" and include the full chemical name "this compound in DMSO" and the approximate concentration.
-
Contaminated Labware: Place in a designated, puncture-resistant container lined with a heavy-duty plastic bag and clearly labeled as "Hazardous Waste: this compound Contaminated Labware."
Step 4: Storage
-
Store all this compound waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the storage area complies with all institutional and regulatory requirements regarding the maximum allowable accumulation time and quantity of hazardous waste.
Step 5: Disposal
-
Once the waste container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound or its solutions down the drain or in the regular trash.
Quantitative Data: Inhibitory Activity of SU9516
SU9516 is a potent inhibitor of several cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| CDK2 | 22 |
| CDK1 | 40 |
| CDK4 | 200 |
Experimental Protocols
A common application of SU9516 in a research setting involves treating cultured cells to investigate its effects on cell cycle progression and protein expression. The following is a representative protocol for treating cells and subsequently analyzing protein levels via Western blotting.
Cell Treatment with SU9516
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Preparation of SU9516 Stock Solution: Prepare a high-concentration stock solution of SU9516 in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the SU9516 stock solution in cell culture medium to the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO alone) at the same final concentration as the SU9516-treated samples.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing SU9516 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using an appropriate lysis buffer to extract total protein.
Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for SU9516 cell treatment and Western blot analysis.
Caption: Simplified CDK2 signaling pathway showing inhibition by SU9516.
Personal protective equipment for handling (E/Z)-SU9516
Essential Safety and Handling Guide for (E/Z)-SU9516
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent cyclin-dependent kinase (CDK) inhibitor.[1] As with many potent compounds used in research, it requires careful handling to avoid potential health risks. While a specific Safety Data Sheet (SDS) for the (E/Z) isomer mixture is not detailed in the provided results, the SDS for SU9516 is available.[2] General safety precautions for handling potent kinase inhibitors and cytotoxic agents should be followed.[3][4] A comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[3] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[3][5] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[3] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[5]
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Detailed Experimental Protocol for Handling
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[3]
-
Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3] The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound:
-
Use a dedicated and calibrated analytical balance within the containment area.
-
Handle the solid compound carefully to avoid generating dust.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.[3]
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Stock Solutions, etc.) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (Tips, Tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (Gloves, Gown) | Place in a designated hazardous waste bag immediately after use. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area and prevent access. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material. Place all contaminated materials in a sealed container for hazardous waste disposal.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
